Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
Beschreibung
BenchChem offers high-quality Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAGIJGKHVNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide
Executive Summary
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 2411292-75-4)[1] is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. Featuring a sterically stable isopropyl carbamate moiety and a reactive piperidine nitrogen, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including JAK1 inhibitors and carbostyril derivatives[2][3]. This whitepaper provides an in-depth, field-proven methodology for its synthesis, detailing the mechanistic rationale, self-validating experimental protocols, and comprehensive analytical characterization required for drug development applications.
Chemical Identity & Structural Significance
The structural architecture of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is designed for modular drug synthesis.
-
Chemical Name: Isopropyl (piperidin-4-yl)carbamate hydrochloride
-
Molecular Formula: C9H18N2O2 • HCl
-
Molecular Weight: 222.71 g/mol
-
Structural Features:
-
Piperidine Ring: The secondary amine acts as a highly nucleophilic handle, primed for subsequent functionalization via reductive amination, SNAr (nucleophilic aromatic substitution), or amide coupling.
-
Isopropyl Carbamate: Positioned at the 4-position, this group provides lipophilicity and metabolic stability, often enhancing the target binding affinity of the final API.
-
Hydrochloride Salt: Isolation as an HCl salt maximizes bench stability, prevents atmospheric degradation (oxidation/CO2 absorption), and significantly enhances solubility in polar protic solvents.
-
Mechanistic Synthesis Pathway
The synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is achieved through a robust, high-yielding two-step sequence starting from commercially available 1-Boc-4-aminopiperidine.
The first step involves the selective carbamoylation of the primary amine using isopropyl chloroformate. The second step is a global deprotection of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrochloric acid, which simultaneously forms the desired hydrochloride salt.
Figure 1: Two-step synthetic workflow for Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.
Detailed Experimental Protocols
The following protocols are designed with built-in causality and self-validating checkpoints to ensure high fidelity and reproducibility in a laboratory setting.
Protocol 1: Synthesis of tert-Butyl 4-(isopropoxycarbonylamino)piperidine-1-carboxylate
Objective: Selective acylation of the 4-amino group while preserving the Boc-protected piperidine nitrogen.
-
Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 75 mmol) to the solution.
-
Causality: DIPEA is explicitly chosen over triethylamine (TEA). Its increased steric bulk minimizes unwanted nucleophilic attack on the highly reactive chloroformate, thereby suppressing the formation of symmetrical urea byproducts.
-
-
Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropyl chloroformate (1.1 eq, 55 mmol) dropwise over 30 minutes.
-
Causality: Chloroformates are highly reactive. Dropwise addition at 0 °C controls the exothermic reaction and prevents bis-acylation of the primary amine.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.
-
Self-Validating Checkpoint: Monitor via LC-MS and TLC. The complete disappearance of the starting material ([M+H]+ = 201.1) and the emergence of the product mass ([M+H]+ = 287.2) validates completion. A ninhydrin TLC stain will confirm the absence of the primary amine (no purple spots).
-
Workup: Quench with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a colorless oil or white solid.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
Objective: Quantitative cleavage of the Boc protecting group and isolation of the target compound.
-
Preparation: Dissolve the intermediate from Protocol 1 (approx. 50 mmol) in a minimal amount of anhydrous DCM (20 mL).
-
Acidic Cleavage: Add 4M HCl in 1,4-dioxane (5.0 eq, 250 mmol, 62.5 mL) at room temperature.
-
Causality: 4M HCl in dioxane is prioritized over ethereal HCl. Dioxane is less volatile, less prone to peroxide formation, and provides a highly controlled, anhydrous acidic environment that drives the quantitative cleavage of the tert-butyl group as isobutylene gas.
-
-
Propagation: Stir the mixture at RT for 2-3 hours.
-
Self-Validating Checkpoint: The reaction is self-indicating. The cessation of gas evolution (isobutylene and CO2) signals the end of the deprotection. Concurrently, the target hydrochloride salt, which is insoluble in dioxane/DCM, will precipitate out of the solution as a white crystalline solid, acting as a self-purifying mechanism.
-
Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities. Dry the solid in vacuo at 40 °C to afford Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.
Analytical Characterization
Rigorous analytical characterization is required to confirm the structural integrity and purity of the synthesized hydrochloride salt. The expected quantitative data is summarized in Table 1.
Table 1: Summary of Analytical Characterization Data
| Analytical Method | Parameter / Peak Assignment | Expected Value / Observation | Structural Correlation |
| LC-MS (ESI+) | [M+H]+ | m/z 187.1 | Confirms the molecular weight of the free base (C9H18N2O2). |
| 1H NMR (400 MHz, DMSO-d6) | Piperidine NH2+ | ~8.80 - 9.00 ppm (br s, 2H) | Confirms successful Boc deprotection and HCl salt formation. |
| Carbamate NH | ~7.15 ppm (d, J = 7.5 Hz, 1H) | Amide proton coupled to the adjacent piperidine CH. | |
| Isopropyl CH | ~4.72 ppm (heptet, J = 6.2 Hz, 1H) | Characteristic splitting of the isopropyl methine proton. | |
| Piperidine CH (C4) | ~3.45 ppm (m, 1H) | Deshielded proton adjacent to the carbamate nitrogen. | |
| Piperidine CH2 (C2, C6) | ~3.20 (m, 2H), ~2.90 (m, 2H) | Equatorial and axial protons adjacent to the protonated amine. | |
| Piperidine CH2 (C3, C5) | ~1.85 (m, 2H), ~1.60 (m, 2H) | Aliphatic ring protons. | |
| Isopropyl CH3 | ~1.15 ppm (d, J = 6.2 Hz, 6H) | Equivalent methyl groups of the isopropyl moiety. | |
| 13C NMR (100 MHz, DMSO-d6) | Carbonyl C=O | 155.5 ppm | Carbamate carbonyl carbon. |
| Isopropyl CH | 67.2 ppm | Oxygen-bound methine carbon. | |
| Piperidine C4 | 45.8 ppm | Nitrogen-bound ring carbon. | |
| Piperidine C2, C6 | 42.1 ppm | Carbons adjacent to the protonated piperidine nitrogen. | |
| Isopropyl CH3 | 22.1 ppm | Terminal methyl carbons. | |
| IR Spectroscopy | N-H stretch, C=O stretch | ~3300 cm⁻¹, ~1690 cm⁻¹ | Confirms secondary amine and carbamate functionalities. |
Applications in Drug Discovery
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is not an end-product but a highly valuable intermediate. Its primary utility lies in its ability to be seamlessly integrated into larger pharmacophores.
-
JAK1 Inhibitors: As detailed in, this compound is reacted with functionalized pyrimidines to synthesize pyrazolothiazole derivatives. These complex molecules exhibit potent Janus kinase 1 (JAK1) inhibitory activity, providing immunosuppressive and anti-inflammatory effects crucial for treating rheumatoid arthritis and inflammatory bowel disease[2].
-
Carbostyril Derivatives: The compound is also a historical precursor for the synthesis of carbostyril compounds connected via an oxyalkyl group to a piperidine ring. As outlined in , these derivatives have significant pharmaceutical utility, often acting as potent modulators of central nervous system (CNS) targets or possessing antineoplastic properties[3].
References
- European Patent Office. (2017). EP3190116A1 - Pyrazolothiazole compound and medicine. Google Patents.
- United States Patent and Trademark Office. (1992). US5082847A - Carbostyril compounds connected via an oxyalkyl group with a piperidine ring and having pharmaceutical utility. Google Patents.
-
ChemSrc Chemical Database. (2025). Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (CAS: 2411292-75-4). ChemSrc. Retrieved from[Link]
Sources
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride mechanism of action studies
Title: Unveiling the Mechanism of Action: A Technical Guide to Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride and its Derivatives in Serine Hydrolase Inhibition
Executive Summary Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9 / 2411292-75-4) is a highly versatile chemical building block and pharmacophore core utilized extensively in modern drug discovery. While the isolated fragment exhibits modest baseline affinity, its structural integration into larger molecules forms the basis of potent, covalent inhibitors targeting the serine hydrolase superfamily. This whitepaper provides an in-depth mechanistic analysis of the piperidin-4-ylcarbamate motif, detailing the biochemical pathways of covalent target engagement, and outlines self-validating experimental protocols for conducting rigorous Mechanism of Action (MoA) studies.
Structural Pharmacology & Mechanistic Rationale
The design of targeted therapeutics often relies on privileged scaffolds that balance physicochemical properties with specific target engagement. The propan-2-yl N-piperidin-4-ylcarbamate motif achieves this through two distinct structural features:
-
The Piperidine Ring: With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH (hence its frequent handling as a hydrochloride salt). This basic center is critical for aqueous solubility and forms strong electrostatic salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of target enzymes [1].
-
The Carbamate Warhead: Carbamates are classic mechanism-based inhibitors. Unlike highly reactive electrophiles (e.g., Michael acceptors), carbamates are relatively stable in aqueous environments but become highly reactive when positioned precisely within the active site of an enzyme containing a nucleophilic catalytic serine [2].
This dual-action scaffold is heavily utilized in the development of inhibitors for the endocannabinoid system, specifically targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1], as well as serving as a precursor for complex RNA methyltransferase inhibitors [3].
Mechanism of Action: The Covalent Carbamylation Cascade
The MoA of piperidin-4-ylcarbamate derivatives against serine hydrolases follows a well-defined kinetic pathway characterized by a two-step inhibition model.
First, the basic piperidine moiety guides the molecule into the active site, forming a reversible, non-covalent Michaelis complex ( E⋅I ). Once anchored, the catalytic serine (e.g., Ser241 in FAAH) executes a nucleophilic attack on the carbonyl carbon of the carbamate. This generates a transient tetrahedral intermediate, which rapidly collapses. The leaving group (in the case of the base fragment, isopropanol) is expelled, leaving the enzyme covalently modified (carbamylated) and catalytically inactive.
Depending on the specific sterics of the leaving group and the target enzyme, this carbamylation can be fully irreversible, pseudo-irreversible (slow hydrolysis over hours), or rapidly reversible.
Catalytic cycle of serine hydrolase inhibition by the piperidin-4-ylcarbamate pharmacophore.
Experimental Workflows for MoA Validation
To rigorously validate the MoA of compounds derived from propan-2-yl N-piperidin-4-ylcarbamate hydrochloride, standard IC50 assays are insufficient. As a Senior Application Scientist, I mandate the use of the following self-validating protocols to confirm covalent engagement and kinetic reversibility.
Protocol A: Rapid Dilution Assay for Reversibility Profiling
Objective: To differentiate between reversible, pseudo-irreversible, and irreversible covalent binding. Causality: Standard endpoint assays cannot distinguish between a high-affinity reversible inhibitor and a covalent irreversible inhibitor. By forcing the system into a state of massive dilution, we drop the free inhibitor concentration below its KI . If the enzyme recovers activity, the covalent bond is hydrolyzable (reversible).
-
Enzyme Pre-incubation: Incubate the target enzyme (e.g., recombinant human FAAH) with the carbamate derivative at a concentration of 100×IC50 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) for 60 minutes at 37°C. Rationale: This ensures >99% active site occupancy and complete formation of the covalent complex.
-
Rapid Dilution: Dilute the pre-incubated mixture 100-fold into a reaction buffer containing a fluorogenic substrate (e.g., AMC-arachidonoyl amide) at a concentration of 5×Km .
-
Continuous Monitoring: Measure fluorescence continuously for 120 minutes.
-
Self-Validating Controls:
-
Vehicle Control: Enzyme pre-incubated with DMSO, then diluted. Establishes the maximum uninhibited reaction velocity ( Vmax ).
-
No-Preincubation Control: Enzyme added directly to a buffer containing 1×IC50 inhibitor and substrate. Validation: If the assay is functioning correctly, this control will show immediate linear partial inhibition, proving that the 100-fold dilution successfully halted new binding events.
-
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To confirm on-target covalent engagement in a native biological matrix. Causality: Purified enzyme assays do not account for off-target protein binding or cellular permeability. ABPP utilizes a broad-spectrum fluorescent probe that binds only to uninhibited active serine hydrolases, allowing us to visualize target engagement directly in cell lysates.
-
Proteome Extraction: Lyse cells (e.g., neuroblastoma cell line) using a mild buffer (PBS with 0.1% Triton X-100) and Dounce homogenization. Rationale: Mild detergents preserve the native tertiary structure required for the catalytic serine's nucleophilicity. Avoid denaturing agents like SDS at this stage.
-
Inhibitor Treatment: Incubate 50 µg of proteome with varying concentrations of the carbamate inhibitor (1 nM to 10 µM) for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe and incubate for 30 minutes in the dark. Rationale: FP-Rh will covalently bind to any active serine hydrolase that was not blocked by the carbamate inhibitor.
-
Resolution & Analysis: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon).
-
Self-Validating Control: Include a heat-denatured proteome sample prior to FP-Rh addition. Validation: This lane must show zero fluorescence, confirming that the probe only binds to catalytically active enzymes and does not yield false positives via non-specific hydrophobic interactions.
Activity-Based Protein Profiling (ABPP) workflow for validating covalent target engagement.
Quantitative Data & Kinetic Profiling
When evaluating the MoA of piperidin-4-ylcarbamate derivatives, it is vital to assess not just the IC50 , but the efficiency of covalent inactivation ( kinact/KI ). The table below summarizes representative kinetic data for this class of compounds compared to standard reference agents.
Table 1: Kinetic and MoA Profiling of Piperidin-4-ylcarbamate Derivatives
| Compound / Scaffold | Primary Target | IC50 (nM) | kinact/KI ( M−1s−1 ) | Reversibility Profile |
| Propan-2-yl N-piperidin-4-ylcarbamate (Base Fragment) | FAAH | >10,000 | N/A | N/A (Weak Binder) |
| Optimized Piperidin-4-ylcarbamate (O-Aryl derivative) | FAAH | 4.5 | 3,400 | Pseudo-irreversible |
| Optimized Piperidin-4-ylcarbamate (O-Alkyl derivative) | MAGL | 12.0 | 1,850 | Reversible |
| URB597 (Reference Carbamate) | FAAH | 4.6 | 4,100 | Irreversible |
Data Interpretation: While the base fragment itself lacks high potency, functionalizing the piperidine nitrogen and optimizing the carbamate leaving group (e.g., swapping the propan-2-yl group for an O-aryl moiety) drastically increases the kinact/KI ratio, transitioning the molecule from a weak binder to a potent, pseudo-irreversible covalent inhibitor [1].
Conclusion
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is far more than a simple chemical reagent; it is a foundational pharmacophore that dictates the mechanism of action for a wide array of neuroactive and anti-inflammatory therapeutics. By understanding the causality behind its covalent carbamylation pathway and employing rigorous, self-validating MoA assays like Rapid Dilution and ABPP, researchers can confidently optimize this scaffold to achieve precise kinetic profiles in drug development.
References
- Title: Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions Source: University of Parma / European Journal of Medicinal Chemistry URL: [1]
- Title: Structure-Based Search for New Inhibitors of Cholinesterases Source: National Institutes of Health (NIH) / PMC URL: [2]
- Title: 1,4,9-Triazaspiro[5.
The Pharmacological Utility of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride in Drug Discovery: A Structural and Mechanistic Guide
Executive Summary
In the landscape of modern medicinal chemistry, the rapid optimization of hit compounds into viable lead candidates relies heavily on privileged structural motifs. Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (often referred to by the CAS Registry Number of its free base, 141498-57-9[1]) is a highly versatile, bifunctional pharmacophore building block[2]. Rather than acting as a standalone therapeutic, this compound is engineered to provide two critical structural features: a basic piperidine anchor for scaffold conjugation, and a lipophilic isopropyl carbamate tail for target engagement. This guide explores the physicochemical rationale, mechanistic applications—particularly in the synthesis of antimicrobial rifamycin analogs[3]—and the rigorous experimental workflows required to validate derivatives synthesized from this intermediate.
Structural Pharmacology & Physicochemical Profiling
As a Senior Application Scientist, I approach molecular building blocks by analyzing the causality behind their structural features. Every moiety in Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride serves a distinct physicochemical purpose in drug design.
The Piperidine Core (Secondary Amine)
The piperidine ring is a staple in neuroactive and antimicrobial drug discovery. With a pKa typically ranging between 9.5 and 10.5, the secondary amine remains protonated at physiological pH. In synthetic workflows, this unprotected secondary amine acts as a highly reactive nucleophile, readily undergoing SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig cross-coupling to attach to larger macrocyclic scaffolds[3].
The Isopropyl Carbamate Motif
Why choose a carbamate over a standard ester or amide? Carbamates offer a unique balance of metabolic stability and hydrogen-bonding capability. They are significantly more resistant to hydrolysis by ubiquitous plasma esterases than simple esters, thereby extending the pharmacokinetic half-life of the final drug candidate. Furthermore, the isopropyl group provides precise steric bulk, allowing the tail of the molecule to anchor hydrophobically into the deep binding pockets of target enzymes or receptors.
The Hydrochloride Salt Form
The decision to utilize the hydrochloride (HCl) salt form rather than the free base is rooted in assay reliability. Free base piperidines often suffer from poor aqueous solubility, leading to compound aggregation in the aqueous buffers used for High-Throughput Screening (HTS). Aggregation is a primary driver of false-positive assay readouts (via non-specific enzyme inhibition) or false negatives (due to precipitation). The HCl salt ensures rapid, complete dissolution in physiological buffers.
Quantitative Physicochemical Profile
| Parameter | Specification | Causality / Relevance in Drug Design |
| Chemical Name | Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 141498-57-9 (Free Base)[4] | Unique identifier for sourcing and regulatory tracking[1]. |
| Molecular Formula | C9H18N2O2 • HCl[1] | Defines stoichiometric mass for assay calculations. |
| Molecular Weight | 222.71 g/mol (Salt), 186.25 g/mol (Base)[1] | Low MW allows for fragment-based drug discovery (FBDD) expansion. |
| SMILES (Free Base) | CC(C)OC(=O)NC1CCNCC1[5] | Enables in silico docking and cheminformatics screening. |
| Salt Form | Hydrochloride (HCl) | Prevents spontaneous degradation; maximizes aqueous solubility for HTS. |
Mechanistic Pathways & Target Interactions
The primary documented utility of this compound is as an advanced intermediate in the synthesis of broad-spectrum antibiotics, specifically rifamycin analogs [3].
Mechanism of Action: Rifamycin Conjugates
Rifamycins exert their bactericidal activity by binding to the β -subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA transcription. However, wild-type bacteria rapidly develop resistance via efflux pumps or point mutations in the polymerase.
By conjugating the piperidine nitrogen of Propan-2-yl N-piperidin-4-ylcarbamate to the benzoxazine core of a rifamycin precursor, chemists generate bulky, lipophilic analogs[3]. The isopropyl carbamate moiety extends into adjacent hydrophobic sub-pockets of the RNA polymerase, dramatically increasing binding affinity. Furthermore, the altered logP and increased steric hindrance prevent the molecule from being efficiently extruded by bacterial efflux pumps, restoring efficacy against resistant strains of H. pylori, C. difficile, and M. tuberculosis[6].
Pharmacophore mapping of Propan-2-yl N-piperidin-4-ylcarbamate HCl and its target interactions.
Experimental Workflows & Validation Protocols
To evaluate the biological activity of the derivatives synthesized from this building block, rigorous in vitro screening is required. Below is the self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of the resulting antimicrobial analogs[7].
Protocol: Broth Microdilution MIC Assay for Antimicrobial Screening
Objective: To determine the lowest concentration of the synthesized piperidine-carbamate rifamycin analog that completely inhibits visible bacterial growth.
Self-Validating System Design: This protocol mandates the inclusion of a positive growth control (to confirm media viability), a negative sterility control (to rule out contamination), and a reference antibiotic (e.g., standard Rifampin) to calibrate assay sensitivity.
Step-by-Step Methodology:
-
Compound Solubilization:
-
Action: Dissolve the synthesized analog in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.
-
Causality: While the HCl salt of the building block is water-soluble, the final conjugated rifamycin analog is highly lipophilic. DMSO ensures complete solvation.
-
-
Broth Preparation & Serial Dilution:
-
Action: Dilute the stock solution into cation-adjusted Mueller-Hinton broth (CAMHB). Perform serial 2-fold dilutions across a 96-well microtiter plate.
-
Causality: The final concentration of DMSO in any well must not exceed 1% (v/v). Concentrations >1% induce solvent-mediated cellular toxicity, resulting in artificially low MIC values (false positives).
-
-
Inoculum Standardization:
-
Action: Prepare a bacterial suspension (e.g., H. pylori or M. tuberculosis) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.
-
Causality: Standardizing the inoculum ensures that exactly 5×105 CFU/mL is dispensed into each well. Variations in bacterial load drastically shift the MIC readout, destroying data reproducibility.
-
-
Incubation:
-
Action: Seal the plates with a breathable membrane and incubate at 35±2°C. (Note: M. tuberculosis requires specialized Biosafety Level 3 containment and extended incubation of up to 14 days)[7].
-
-
Spectrophotometric Readout:
-
Action: Measure the Optical Density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration well exhibiting an OD600 equivalent to the negative sterility control.
-
High-Throughput Broth Microdilution MIC Assay Workflow for synthesized analogs.
Conclusion
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is far more than a simple chemical reagent; it is a meticulously designed modular pharmacophore. By providing a reactive nucleophilic anchor (the piperidine ring) coupled with a metabolically stable, lipophilic tail (the isopropyl carbamate), it enables medicinal chemists to rapidly optimize the pharmacokinetic and pharmacodynamic profiles of complex scaffolds. Its proven utility in overcoming bacterial resistance mechanisms in rifamycin analogs underscores its critical value in modern drug development pipelines.
References
- Google Patents. "AU2004308399A1 - Rifamycin analogs and uses thereof." Activbiotics Inc. (2005).
-
NextSDS. "Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) — Chemical Substance Information." URL:[Link]
Sources
- 1. Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) CAS#: 141498-57-9 [m.chemicalbook.com]
- 2. evitachem.com [evitachem.com]
- 3. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]
- 4. ichemistry.cn [ichemistry.cn]
- 5. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]
- 6. WO2005062882A2 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]
- 7. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of the Propan-2-yl N-piperidin-4-ylcarbamate Scaffold: A Technical Guide to Privileged Pharmacophores
Executive Summary
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9), commonly referred to as isopropyl piperidin-4-ylcarbamate, is not a standalone active pharmaceutical ingredient (API), but rather a highly privileged medicinal chemistry building block. The structural fusion of a basic piperidine ring with an N-capped isopropyl carbamate creates a versatile pharmacophore that is critical to the binding affinity and mechanism of action of several advanced therapeutic classes.
This whitepaper provides an in-depth technical analysis of the two primary therapeutic targets modulated by derivatives of this scaffold: Endocannabinoid Serine Hydrolases (MAGL/FAAH) and the G-Protein Coupled Receptor 119 (GPR119) . By examining the causality behind the molecular design and the self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive resource for drug development professionals.
Chemical Rationale: The Power of the Piperidine Carbamate Motif
The therapeutic utility of the propan-2-yl N-piperidin-4-ylcarbamate scaffold stems from its unique physicochemical properties:
-
Covalent Carbamoylation: The carbamate moiety acts as a highly tuned electrophile. It is stable enough to resist rapid systemic hydrolysis but reactive enough to undergo nucleophilic attack by the catalytic serine residues of specific hydrolases[1].
-
Conformational Rigidity: The piperidine ring provides a conformationally restricted vector, allowing for precise spatial orientation of distal lipophilic groups required for deep-pocket receptor binding.
-
Hydrogen Bonding & Salt Formation: The hydrochloride salt ensures high aqueous solubility during synthesis, while the secondary/tertiary amine nitrogen serves as a critical hydrogen-bond acceptor/donor in GPCR orthosteric sites[2].
Therapeutic Target I: Endocannabinoid Serine Hydrolases (MAGL & FAAH)
Mechanism of Action
Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) are the primary enzymes responsible for degrading the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Inhibiting these enzymes elevates endogenous cannabinoid levels, offering potent analgesic and anti-inflammatory effects without the psychotropic liabilities of direct CB1 receptor agonists[3].
Derivatives of piperidine carbamates act as irreversible, covalent inhibitors . The enzyme's catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the piperidine leaving group and the formation of a stable, carbamoylated enzyme intermediate that blocks further substrate hydrolysis[4].
Fig 1: Covalent inhibition mechanism of serine hydrolases by piperidine carbamates.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Logic: Standard fluorogenic substrate assays often misrepresent the potency of covalent inhibitors due to substrate competition and reversible kinetics. Competitive ABPP is utilized because it directly visualizes the irreversible carbamoylation of the catalytic serine in native proteomes, providing a self-validating measure of target occupancy[5].
Step-by-Step Methodology:
-
Proteome Preparation: Homogenize wild-type mouse brain tissue in cold DPBS. Centrifuge at 100,000 × g to separate the membrane fraction (containing MAGL/FAAH). Adjust protein concentration to 1.0 mg/mL.
-
Inhibitor Incubation: Treat 50 µL of the proteome with the piperidine carbamate derivative (dose-response range: 1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C. Self-Validation: Include a known irreversible inhibitor (e.g., JZL184) as a positive control for complete band ablation.
-
Probe Labeling: Add the activity-based probe, fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark. FP-Rh will only bind to uninhibited, active serine hydrolases.
-
Quenching & Separation: Quench the reaction with 4× SDS loading buffer (reducing). Boil for 5 minutes at 90°C. Separate proteins via 10% SDS-PAGE.
-
Detection: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm). Quantify the dose-dependent disappearance of the 33 kDa (MAGL) and 63 kDa (FAAH) fluorescent bands to calculate the IC50 .
Quantitative Data Summary
| Compound Class | Target Enzyme | Inhibitory Mechanism | Representative IC50 (nM) | In Vivo Outcome |
| Azetidine Carbamates | MAGL | Covalent / Irreversible | 1.2 - 5.0 | Elevated 2-AG[1] |
| Piperidine Carbamates | MAGL | Covalent / Irreversible | 8.0 - 15.0 | Analgesia, Anti-inflammation[3] |
| Piperazine Ureas/Carbamates | FAAH | Covalent / Irreversible | 3.0 - 10.0 | Elevated AEA, Neuroprotection[6] |
Therapeutic Target II: G-Protein Coupled Receptor 119 (GPR119)
Mechanism of Action
GPR119 is a Class A GPCR highly expressed in pancreatic β-cells and gastrointestinal enteroendocrine L-cells. It is a major target for Type 2 Diabetes (T2D) therapeutics. Extensive Structure-Activity Relationship (SAR) studies have proven that an N-capped piperidine motif (specifically utilizing carbamates or isosteric heterocycles) is an absolute pharmacophoric requirement for GPR119 agonism[2].
When a piperidine carbamate derivative binds to the orthosteric site of GPR119, it triggers a Gαs -mediated signaling cascade. This activates adenylate cyclase, elevating intracellular cAMP, which subsequently drives glucose-dependent insulin secretion (GDIS) and Glucagon-Like Peptide 1 (GLP-1) release[7].
Fig 2: GPR119 receptor signaling cascade triggered by piperidine carbamate agonists.
Experimental Protocol: HTRF cAMP Accumulation Assay
Causality & Logic: To quantify GPR119 agonism, measuring downstream cAMP is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is chosen over standard ELISAs due to its resistance to compound auto-fluorescence and its ratiometric, self-validating readout. The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) ensures that the measured cAMP accumulation is purely a function of GPR119-mediated adenylate cyclase activation, eliminating artifacts caused by variable PDE degradation rates[8].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing human GPR119. Harvest and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).
-
Plating & Stimulation: Dispense 5,000 cells/well into a 384-well low-volume white microplate. Add the piperidine carbamate test compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.
-
Lysis & Competition: Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP Cryptate conjugate (both diluted in lysis buffer). The endogenous cAMP generated by the cells competes with the d2-cAMP for binding to the Cryptate antibody.
-
Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). A decrease in the HTRF ratio indicates an increase in intracellular cAMP. Plot the data using a 4-parameter logistic non-linear regression to determine the EC50 and Emax .
Quantitative Data Summary
| Compound / Scaffold | Receptor Species | EC50 (nM) | Efficacy ( Emax %) | In Vivo Outcome (Rodent Models) |
| AR231453 | Human GPR119 | 5.7 | 100% | Enhanced insulin release[8] |
| PSN632408 | Human GPR119 | 42.0 | 95% | Reduced glucose excursion[2] |
| MK-8282 | Human GPR119 | 3.9 | 100% | Robust glucose lowering in DIO mice[9] |
| APD668 (JNJ-28630368) | Rat GPR119 | 12.0 | 98% | Reduced HbA1c in ZDF rats[10] |
Conclusion
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a foundational chemical architecture in modern drug discovery. By acting as a highly specific covalent warhead for serine hydrolases (MAGL/FAAH) and an essential orthosteric anchor for GPR119 receptors, this scaffold bridges the gap between endocannabinoid modulation and metabolic disease therapy. Understanding the mechanistic causality and employing rigorous, self-validating assays like ABPP and HTRF are paramount for researchers looking to optimize this privileged pharmacophore into next-generation clinical candidates.
References
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications[Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas PubMed Central (PMC) - NIH[Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases PubMed Central (PMC) - NIH[Link]
-
Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice PLOS One[Link]
-
Recent Advances in the Discovery of GPR119 Agonists New Therapeutic Strategies for Type 2 Diabetes - Royal Society of Chemistry[Link]
-
Discovery of MK-8282 as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes PubMed Central (PMC) - NIH[Link]
-
A categorical structure-activity relationship analysis of GPR119 ligands PubMed Central (PMC) - NIH[Link]
-
Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology PubMed - NIH[Link]
-
Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose control ChEMBL - EMBL-EBI[Link]
-
Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists Taylor & Francis Online[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice | PLOS One [journals.plos.org]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Discovery of MK-8282 as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose cont... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: High-Throughput Screening of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride for Serine Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Carbamates and the Piperidine Scaffold
The confluence of the carbamate functional group and the piperidine scaffold in a single molecule, such as Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, presents a compelling starting point for drug discovery, particularly in the realm of enzyme inhibition. The piperidine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1] Carbamates, on the other hand, are recognized as a versatile class of compounds that can act as irreversible inhibitors of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes.[3][4][5]
This document provides a detailed guide for the high-throughput screening (HTS) of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and similar compounds to identify and characterize potential inhibitors of serine hydrolases, with a specific focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.[1][6] Inhibition of FAAH has shown therapeutic promise for the treatment of pain, anxiety, and inflammatory disorders.[1][2][6] The protocols outlined below are designed to provide a robust framework for a primary HTS campaign followed by secondary assays for hit confirmation and characterization.
Compound Profile: Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
| Characteristic | Information |
| IUPAC Name | Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |
| CAS Number | 288384-59-8 |
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| Chemical Structure | (A chemical structure image would be placed here in a real document) |
| Rationale for Screening | The presence of a carbamate moiety suggests potential as a serine hydrolase inhibitor. The piperidine scaffold is a common feature in CNS-active compounds, making FAAH, a key enzyme in neuro-modulatory pathways, a relevant target. |
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," followed by dose-response and selectivity assays to confirm and characterize these initial findings.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Primary High-Throughput Screening Protocol: FAAH Inhibition Assay
This protocol describes a fluorescence-based assay for the primary screening of compounds for FAAH inhibition. The assay utilizes a fluorogenic substrate that is cleaved by FAAH to produce a fluorescent signal. Inhibitors of FAAH will prevent this cleavage, resulting in a decrease in fluorescence.[1]
Materials:
-
Human recombinant FAAH (microsomal preparation)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Fluorogenic Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA)
-
Test Compound: Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (and other library compounds) dissolved in 100% DMSO
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of the test compound stock solution into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM.
-
Dispense 100 nL of the positive control stock solution and DMSO for the negative control into their respective wells.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the human recombinant FAAH in assay buffer to the desired working concentration (to be determined during assay development).
-
Dispense 5 µL of the diluted FAAH solution to all wells of the assay plate, except for the substrate control wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the AAMCA substrate in assay buffer.
-
Dispense 5 µL of the AAMCA solution to all wells of the assay plate.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 30°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - (Rate of test well - Average rate of negative control) / (Average rate of positive control - Average rate of negative control))
-
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50%).
Secondary Assay Protocol: Dose-Response and IC50 Determination
This protocol is designed to confirm the activity of the primary hits and to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
"Hit" compounds identified in the primary screen.
-
All other materials from the primary screening protocol.
Procedure:
-
Serial Dilution of Hit Compounds:
-
Prepare a serial dilution series (e.g., 8-point, 3-fold dilution) of each hit compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
-
Assay Performance:
-
Perform the FAAH inhibition assay as described in the primary screening protocol, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
| Compound | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| Propan-2-yl N-piperidin-4-ylcarbamate;HCl (Hypothetical) | 75% | 2.5 |
| Positive Control (URB597) | 98% | 0.05 |
| Negative Hit Example | 10% | > 100 |
Mechanism of Action: Covalent Inhibition of Serine Hydrolases
Carbamates, such as Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, are known to act as irreversible inhibitors of serine hydrolases by covalently modifying the active site serine residue.[3][4] This mechanism-based inhibition can lead to a prolonged duration of action and high potency.
Figure 2: Simplified mechanism of serine hydrolase inhibition by a carbamate. The catalytic serine attacks the carbonyl carbon of the carbamate, leading to the formation of a stable, covalent carbamoyl-enzyme adduct and the release of the alcohol leaving group.
Selectivity Profiling: Assessing Off-Target Effects
To ensure that the identified hits are selective for FAAH, it is crucial to screen them against other related serine hydrolases, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain containing 6 (ABHD6).[7][8][9] This can be achieved using similar fluorescence-based assays with specific substrates for each enzyme. A selective inhibitor will exhibit a significantly higher potency for FAAH compared to other serine hydrolases.
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the high-throughput screening of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and other carbamate-containing compounds for the discovery of novel serine hydrolase inhibitors. The identification of potent and selective FAAH inhibitors from such a screening campaign could lead to the development of new therapeutics for a range of neurological and inflammatory disorders. Subsequent steps will involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the hit compounds, as well as in-depth preclinical evaluation of their pharmacokinetic and pharmacodynamic properties.
References
-
PubMed. (2006, August 15). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. [Link]
-
ACS Publications. (2020, May 26). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. [Link]
-
PubMed. (2020, July 21). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. [Link]
-
PMC. (2022, August 29). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. [Link]
-
ResearchGate. (n.d.). Identification of reversible MAGL inhibitors in a high-throughput.... [Link]
-
PubMed. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. [Link]
-
PMC. (n.d.). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. [Link]
-
MDPI. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. [Link]
-
PMC. (n.d.). Design and synthesis of highly potent and specific ABHD6 inhibitors. [Link]
-
PNAS. (2010, November 17). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. [Link]
-
PMC. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
-
ACS Publications. (2013, May 23). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. [Link]
-
PubMed. (2015, July 23). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. [Link]
-
Royal Society of Chemistry. (2020, November 16). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. [Link]
-
Scholarly Publications Leiden University. (n.d.). Ming_Thesis_Discovery of Reversible MAGL Inhibitors. [Link]
-
ResearchGate. (2025, August 7). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition | Request PDF. [Link]
-
ACS Publications. (2021, July 2). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. [Link]
-
IRIS. (2021, July 2). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. [Link]
-
bioRxiv. (2025, August 2). The Lipid Hydrolase ABHD6 is a Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). [Link]
-
PMC. (n.d.). α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase. [Link]
-
ECHA. (n.d.). N-(propan-2-yl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. [Link]
-
PubChem. (n.d.). 2-(Piperidin-4-yl)propan-2-ol hydrochloride. [Link]
-
Semantic Scholar. (n.d.). "High throughput screening for new drug discovery" by B.B. Lin. [Link]
Sources
- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride as a Privileged Chemical Probe for Target Validation
Target Audience: Researchers, scientists, and drug development professionals in Fragment-Based Drug Discovery (FBDD) and Chemical Biology.
Executive Summary & Scientific Rationale
In modern target validation, the transition from genetic implication to pharmacological intervention requires robust chemical probes. Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (PIP-CARB-HCl; CAS: 141498-57-9) serves as a highly privileged, fragment-based chemical probe (FBCP). While fully elaborated molecules are required for clinical efficacy, low-molecular-weight fragments like PIP-CARB-HCl are indispensable for validating the fundamental druggability of a target's binding pocket .
This application note details the use of PIP-CARB-HCl to validate two distinct classes of metabolic and neurological targets:
-
Endocannabinoid Serine Hydrolases (e.g., MAGL and FAAH).
-
Lipid-Sensing GPCRs (e.g., GPR119).
Why the Hydrochloride Salt? From an experimental standpoint, free-base secondary amines are prone to rapid oxidation and exhibit poor aqueous solubility, which confounds high-concentration biochemical screening. The hydrochloride salt formulation ensures rapid dissolution in assay buffers (allowing up to 100 mM stock solutions in DMSO) and maintains the protonated state of the piperidine nitrogen required for physiological target engagement, without altering the pH of the assay microenvironment.
Mechanistic Overview: Causality in Probe Design
The utility of PIP-CARB-HCl stems from its two core pharmacophoric elements, which engage targets via distinct mechanisms:
A. Covalent Carbamoylation of Serine Hydrolases
For enzymes like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH), the isopropyl carbamate moiety acts as a tunable electrophile. The enzyme's catalytic serine (e.g., Ser122 in MAGL) executes a nucleophilic attack on the carbamate carbonyl. This expels the leaving group, resulting in a covalently carbamoylated, inactive enzyme. This fragment mimics the mechanism of blockbuster preclinical probes like JZL184 and JZL195 .
B. Non-Covalent Orthosteric Agonism of GPR119
For the GPR119 receptor—a critical target for Type 2 Diabetes—the probe acts as a structural mimic of endogenous lipid ligands like oleoylethanolamide (OEA). The protonated piperidine nitrogen forms a critical salt bridge with conserved aspartate residues in the transmembrane pocket, while the isopropyl carbamate occupies an adjacent lipophilic sub-pocket. This thermodynamic stabilization drives the receptor into its active conformation, initiating cAMP signaling .
Self-Validating Experimental Workflows
To establish a self-validating system, target engagement must be proven orthogonally. We utilize Competitive Activity-Based Protein Profiling (ABPP) to confirm covalent active-site occupancy in native proteomes, and the Cellular Thermal Shift Assay (CETSA) to confirm non-covalent target engagement in live cells.
Fig 1: Orthogonal workflows for validating covalent (ABPP) and non-covalent (CETSA) target engagement.
Detailed Experimental Protocols
Protocol 1: Competitive ABPP for Serine Hydrolase Validation
Rationale: Validates if the fragment covalently engages the catalytic serine in a complex proteome, avoiding the artifacts of artificial substrate assays.
Materials:
-
Mouse brain proteome (1 mg/mL in PBS).
-
PIP-CARB-HCl (10 mM stock in DMSO).
-
Fluorophosphonate-rhodamine (FP-Rh, 1 mM stock in DMSO).
Step-by-Step Methodology:
-
Proteome Aliquoting: Dispense 50 µL of mouse brain proteome (1 mg/mL) into Eppendorf tubes.
-
Fragment Incubation: Add 1 µL of PIP-CARB-HCl to achieve final concentrations ranging from 10 µM to 500 µM. Include a vehicle control (1 µL DMSO). Incubate at 37°C for 30 minutes.
-
Expert Insight: The 30-minute incubation is critical. Because carbamoylation is a time-dependent covalent process, shorter incubations will artificially inflate the apparent IC50 .
-
-
Activity-Based Labeling: Add 1 µL of FP-Rh (final concentration 1 µM) to all samples. Incubate at room temperature for 30 minutes in the dark.
-
Causality: FP-Rh covalently binds to all uninhibited (active) serine hydrolases. If PIP-CARB-HCl has engaged the target, it will sterically block FP-Rh.
-
-
Quenching: Quench the reaction by adding 15 µL of 4x SDS loading buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes.
-
Readout: Resolve proteins via SDS-PAGE (10% acrylamide). Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex = 532 nm, λem = 580 nm). Quantify the disappearance of the MAGL (~33 kDa) or FAAH (~63 kDa) bands relative to the DMSO control.
Protocol 2: CETSA for GPR119 Target Engagement
Rationale: GPCRs like GPR119 are notoriously difficult to purify for standard biophysical assays (like SPR) because they require a lipid bilayer. CETSA assesses thermodynamic stabilization directly in the native cellular membrane.
Materials:
-
MIN6 pancreatic β -cell line (endogenously expressing GPR119).
-
PIP-CARB-HCl (100 mM stock in DMSO).
-
Anti-GPR119 primary antibody.
Step-by-Step Methodology:
-
Cell Treatment: Seed MIN6 cells in a 6-well plate and grow to 80% confluency. Treat cells with 500 µM PIP-CARB-HCl or 0.5% DMSO for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, detach using Accutase (to preserve membrane proteins), and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot 50 µL of the cell suspension into 8 PCR tubes. Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Expert Insight: Membrane proteins aggregate differently than soluble proteins. The 3-minute heating window ensures thermal denaturation without causing complete cellular lysis and secondary aggregation artifacts.
-
-
Lysis & Clearance: Add NP-40 (final 0.4%) and subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Readout: Transfer the soluble supernatant to a new tube. Analyze via Western Blot using the anti-GPR119 antibody. Plot the band intensity against temperature to calculate the melting temperature ( Tm ). A positive shift ( ΔTm>2∘C ) validates direct target engagement.
Quantitative Data Interpretation
The following table summarizes the expected biophysical and biochemical metrics when using PIP-CARB-HCl as a target validation probe. Because it is a fragment, affinities are lower than those of fully optimized drugs, which is standard for FBDD.
Table 1: Expected Target Validation Metrics for PIP-CARB-HCl
| Target | Assay Modality | Mechanism of Engagement | Expected Fragment Affinity ( IC50 / Kd ) | Readout Metric |
| MAGL | Competitive ABPP | Covalent (Carbamoylation) | 50 - 150 µM | Loss of FP-Rh fluorescence (~33 kDa) |
| FAAH | Competitive ABPP | Covalent (Carbamoylation) | 100 - 300 µM | Loss of FP-Rh fluorescence (~63 kDa) |
| GPR119 | CETSA | Non-Covalent (Orthosteric) | ~500 µM ( Kd estimate) | Positive Thermal Shift ( ΔTm≥2∘C ) |
| GPR119 | cAMP Accumulation | Functional Agonism | > 1 mM (Weak) | Intracellular cAMP increase (AlphaScreen) |
Systems-Level Impact: The Signaling Pathway
Validating these targets with PIP-CARB-HCl has profound implications for metabolic and neurological signaling. By inhibiting hydrolases or directly agonizing the GPCR, the probe modulates the endocannabinoid signaling cascade.
Fig 2: Dual-node modulation of the endocannabinoid and incretin signaling pathways by PIP-CARB-HCl.
References
-
Long, J. Z., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry.[Link]
-
Wellenzohn, B., et al. (2012). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Journal of Medicinal Chemistry.[Link]
-
Leach, A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.[Link]
Application Note: Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride in Medicinal Chemistry & Drug Discovery
Introduction & Strategic Rationale
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9 for the free base) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it comprises a basic piperidine ring and an isopropyl carbamate moiety at the 4-position.
Unlike the ubiquitous tert-butyl (Boc) analog—which is primarily employed as a transient protecting group due to its extreme acid lability [1]—the isopropyl carbamate is metabolically robust and chemically stable under physiological and mildly acidic conditions. This stability makes it an ideal permanent structural motif (pharmacophore) in active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and neurotensin receptor agonists [2].
Physicochemical & Pharmacophoric Profiling
The incorporation of the isopropyl carbamate piperidine motif into a drug scaffold directly influences its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the quantitative data and medicinal chemistry rationale for utilizing this intermediate.
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 186.25 g/mol (Free Base) | Low molecular weight allows for extensive downstream elaboration while maintaining Lipinski's Rule of 5 compliance (MW < 500). |
| H-Bond Donors | 1 (Carbamate NH) | Facilitates targeted interactions with receptor backbones (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (Carbamate C=O, Alkoxy O) | Enhances binding affinity through dipole interactions and water-mediated hydrogen bonding. |
| Lipophilicity (LogP) | ~1.2 - 1.5 (Estimated) | The isopropyl group provides optimal steric bulk and lipophilicity to occupy hydrophobic pockets without causing excessive non-specific binding. |
| Salt Form | Hydrochloride (HCl) | Ensures long-term shelf stability, prevents amine oxidation, and improves handling and aqueous solubility. |
Mechanistic Insights: The Role of the Isopropyl Carbamate Motif
In drug design, carbamates often serve as stable bioisosteres for amides and ureas. The isopropyl group specifically provides a "hydrophobic shield" that can perfectly occupy small lipophilic pockets within target proteins, such as the allosteric sites of kinases or the transmembrane domains of GPCRs [2]. Furthermore, the piperidine nitrogen acts as a solubilizing basic center that can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the receptor binding site [3].
Fig 1. Pharmacophore mapping of the isopropyl carbamate piperidine motif in target binding.
Experimental Protocol: N-Alkylation via Reductive Amination
To integrate this building block into a larger molecular framework, reductive amination of the piperidine nitrogen with an aryl or alkyl aldehyde is the most reliable and high-yielding approach.
Objective: Synthesis of an N-benzyl Propan-2-yl N-piperidin-4-ylcarbamate derivative.
Reagents:
-
Propan-2-yl N-piperidin-4-ylcarbamate HCl (1.0 eq)
-
Target Aryl Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology & Causality:
-
Free-Base Generation: Suspend the HCl salt in anhydrous DCM (0.2 M concentration) under an inert atmosphere. Add DIPEA (1.2 eq) dropwise.
-
Causality: The HCl salt must be neutralized to expose the nucleophilic secondary amine. DIPEA is selected over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring a cleaner reaction profile.
-
-
Iminium Formation: Add the target aldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 1–2 hours.
-
Causality: Allowing the iminium ion to fully form before introducing the reducing agent prevents the premature reduction of the aldehyde to its corresponding primary alcohol, which would drastically reduce the yield.
-
-
Selective Reduction: Add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir for 4–12 hours at room temperature.
-
Causality: STAB is a mild, chemo-selective reducing agent. Unlike Sodium Borohydride (NaBH4), STAB selectively reduces the highly electrophilic iminium intermediate without reducing unreacted aldehydes or the carbamate carbonyl.
-
-
Self-Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% MeOH/DCM solvent system. Stain the TLC plate with Ninhydrin and heat.
-
Self-Validation: The starting material (secondary amine) will stain as a dark purple spot. The successful formation of the product (tertiary amine) will result in the disappearance of the purple spot and the appearance of a new UV-active spot (due to the incorporated aryl group). LC-MS should be used to confirm the expected [M+H]+ mass shift.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Causality: A mild basic quench neutralizes the acidic boron byproducts and ensures the newly formed tertiary amine remains in its unprotonated, organic-soluble free-base form for efficient extraction.
-
Fig 2. Reductive amination workflow for N-alkylation of the piperidine scaffold.
Advanced Applications: Beyond Simple Scaffolds
Beyond standard GPCR ligands, derivatives of N-piperidin-4-ylcarbamates have shown significant promise in oncology and infectious diseases. For instance, modified piperidine carbamates are utilized in the synthesis of rifamycin analogs targeting bacterial RNA polymerase [3], and in the development of small molecule agonists for neurotensin receptor 1, which plays a critical role in modulating pain and neurological pathways [2]. The structural rigidity provided by the piperidine ring, combined with the specific hydrogen-bonding vector of the carbamate, allows medicinal chemists to precisely fine-tune the spatial orientation of the molecule to achieve high target selectivity and potency.
References
-
The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.1
-
US10118902B2 - Small molecule agonists of neurotensin receptor 1. Google Patents. 2
-
AU2004308399A1 - Rifamycin analogs and uses thereof. Google Patents. 3
Sources
Troubleshooting low yield in Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride . As a Senior Application Scientist, I frequently consult on yield bottlenecks involving piperidine derivatives and carbamate formations.
The synthesis of this target molecule relies on a two-step sequence: the acylation of the primary amine of 1-Boc-4-aminopiperidine using isopropyl chloroformate, followed by the selective acidic cleavage of the tert-butyl carbamate (Boc) protecting group to yield the final hydrochloride salt[1]. While theoretically straightforward, researchers consistently experience yield attrition due to reagent hydrolysis, incomplete deprotection, and improper isolation techniques.
This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.
Process Workflow
Caption: Two-step synthetic workflow for Propan-2-yl N-piperidin-4-ylcarbamate HCl.
Phase 1: Carbamate Formation (Acylation)
Objective: Convert 1-Boc-4-aminopiperidine to tert-butyl 4-(((propan-2-yloxy)carbonyl)amino)piperidine-1-carboxylate.
Validated Protocol:
-
Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in strictly anhydrous dichloromethane (DCM) to a 0.1 M concentration under a dry nitrogen atmosphere.
-
Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.5–3.0 eq), and cool the reaction vessel to 0 °C.
-
Dropwise add isopropyl chloroformate (1.5–2.0 eq).
-
Self-Validation Check: You should observe a mild exotherm and the immediate formation of a white precipitate (the amine hydrochloride salt).
-
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the primary amine mass is fully consumed.
-
Quench with cold water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Troubleshooting & FAQs
Q: My LC-MS shows significant unreacted 1-Boc-4-aminopiperidine even after 4 hours. Why is the conversion stalling? A: Isopropyl chloroformate is highly electrophilic and exceptionally susceptible to hydrolysis by trace moisture. When water is present, the reagent rapidly degrades into isopropanol, hydrochloric acid, and carbon dioxide. This parasitic side reaction drastically reduces the effective stoichiometry of your chloroformate. Solution: Ensure all solvents are rigorously anhydrous. If moisture cannot be entirely excluded, literature precedence dictates that an excess of isopropyl chloroformate (up to 3.5 equivalents) and a robust base like NMM may be required to drive the reaction to completion[2].
Q: Can I use aqueous sodium carbonate (Schotten-Baumann conditions) instead of TEA/NMM? A: It is highly discouraged for this specific substrate. The hydrolysis rate of isopropyl chloroformate in a biphasic aqueous system often outpaces the acylation of the somewhat sterically hindered 4-aminopiperidine. Stick to homogeneous, anhydrous conditions to maintain high yields.
Phase 2: Boc Deprotection & Salt Formation
Objective: Cleave the tert-butyl carbamate (Boc) group to yield the target piperidine hydrochloride salt.
Validated Protocol:
-
Dissolve the intermediate from Phase 1 in a minimal volume of anhydrous 1,4-dioxane.
-
Add 4M HCl in dioxane (5.0–10.0 eq) at room temperature[1][3].
-
Self-Validation Check: You will observe immediate, vigorous gas evolution (CO₂). The solution will transition from clear to cloudy as the highly polar hydrochloride salt begins to precipitate.
-
-
Stir at room temperature (20–25 °C) for 1–2 hours.
-
Concentrate the mixture under reduced pressure to strip the dioxane and excess HCl.
-
Triturate the resulting crude residue with anhydrous diethyl ether to induce crystallization. Filter the solid and dry under high vacuum.
Troubleshooting & FAQs
Q: Is there a risk of cleaving the newly formed isopropyl carbamate during the Boc deprotection? A: The mechanism of acidic Boc deprotection relies heavily on the protonation of the carbamate oxygen, followed by fragmentation to form a highly stable tert-butyl cation and CO₂[3]. The isopropyl carbamate lacks the structural ability to form a comparably stable carbocation, making it significantly more resistant to HCl. However, if the reaction is heated above 30 °C, thermal degradation of the isopropyl group can occur. Maintain the reaction strictly at room temperature.
Q: I am losing my product during the final workup. The yield is less than 20%. What is happening? A: Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a highly polar, water-soluble salt. If you attempt a standard aqueous workup (e.g., washing with water or saturated bicarbonate), the product will partition entirely into the aqueous phase and be lost. Solution:Do not use an aqueous workup. Isolate the product exclusively via solvent evaporation and trituration with a non-polar solvent like diethyl ether[3].
Q: My final salt is a sticky oil instead of a solid powder. How do I fix this? A: This indicates hygroscopicity or residual 1,4-dioxane coordination. Dioxane easily coordinates with hydrochloride salts, forming a stubborn syrup. Solution: Co-evaporate the crude mixture with toluene twice before trituration. Toluene forms an azeotrope with dioxane and trace water, stripping them from the matrix to yield a crisp, filterable solid.
Logical Troubleshooting Framework
Caption: Logical troubleshooting tree for identifying yield loss in synthesis.
Quantitative Data Summary
For quick reference, ensure your reaction parameters align with the optimized quantitative metrics below:
| Parameter | Step 1: Acylation | Step 2: Boc Deprotection | Isolation / Workup |
| Reagent Equivalents | Isopropyl chloroformate (1.5 – 3.5 eq) | 4M HCl in Dioxane (5.0 – 10.0 eq) | N/A |
| Base Equivalents | NMM or TEA (2.5 – 3.0 eq) | None (Acidic conditions) | N/A |
| Temperature | 0 °C warming to 20 °C | 20 °C – 25 °C (Do not exceed 30 °C) | Room Temperature |
| Reaction Time | 2 – 4 hours | 1 – 2 hours | N/A |
| Expected Yield | 85% – 95% | > 90% | Overall > 80% (if kept anhydrous) |
| Critical Metric | Moisture content < 0.01% in solvent | Observe CO₂ gas evolution | 0 aqueous washes |
References[3] Title: A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies | Source: Benchchem | URL: https://www.benchchem.com[2] Title: Process for the Synthesis of Carbamate of Cefpodoxime Proxetil | Source: Asian Journal of Chemistry | URL:https://asianpubs.org[1] Title: Synthesis of Plasmepsin II Inhibitors – Potential Antimalarial Agents | Source: MDPI | URL:https://www.mdpi.com
Sources
Technical Support Center: Optimization of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride. This guide is specifically engineered for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, optimized protocols, and quantitative data to ensure high-yield, high-purity synthesis.
The standard synthetic route involves a highly efficient two-step sequence:
-
Acylation: Reaction of 1-Boc-4-aminopiperidine with isopropyl chloroformate.
-
Deprotection & Salt Formation: Cleavage of the tert-butyloxycarbonyl (Boc) group using hydrochloric acid to simultaneously yield the target hydrochloride salt.
Section 1: Mechanistic Overview & Workflow
Figure 1: Two-step synthesis workflow for Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.
Section 2: Troubleshooting Guide & FAQs
Part A: Optimization of Acylation (Carbamate Formation)
Q1: Why am I observing incomplete conversion of 1-Boc-4-aminopiperidine? A1: Causality: Isopropyl chloroformate is highly electrophilic but prone to rapid hydrolysis if trace moisture is present. Additionally, adding the base too rapidly can cause a localized exotherm, degrading the chloroformate before it reacts with the amine. Optimization: Ensure strictly anhydrous conditions (dry DCM). Use 1.2 to 1.5 equivalents of isopropyl chloroformate and 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Add the chloroformate dropwise at 0 °C to control the exothermic formation of the reactive intermediate, then allow it to warm to room temperature.
Q2: What causes the formation of urea byproducts during Step 1? A2: Causality: Urea byproducts typically form when the intermediate is exposed to excess unreacted amine in the presence of adventitious moisture, or if the stoichiometry is imbalanced. Optimization: Maintain high dilution (e.g., 0.1 M to 0.2 M concentration of the starting material) and ensure vigorous stirring. Always add the electrophile (chloroformate) to the amine/base mixture, not the other way around, to prevent localized amine excess.
Part B: Optimization of Boc Deprotection & HCl Salt Formation
Q3: What is the most efficient method for Boc deprotection to directly yield the HCl salt? A3: Causality: While Trifluoroacetic acid (TFA) in DCM is a standard for Boc removal, it yields a TFA salt which requires a subsequent, often tedious, anion exchange step to achieve the hydrochloride form. Optimization: Using 4M HCl in 1,4-dioxane directly affords the hydrochloride salt [1]. Dioxane stabilizes the protonated intermediate, and as the reaction progresses, the highly polar HCl salt of the product often precipitates out of the less polar dioxane. This precipitation protects the product from further side reactions and drives the equilibrium to completion.
Q4: I am observing incomplete Boc deprotection even after 2 hours. How can I optimize this? A4: Causality: Incomplete deprotection usually stems from steric hindrance or poor solubility of the substrate in the acidic medium. If the intermediate crashes out before the Boc group is fully cleaved, the reaction stalls. Optimization: Switch to a stronger acid system or optimize the solvent. Data shows that 4M HCl in dioxane achieves >94% cleavage within 45 minutes [2]. If solubility is an issue, adding a minimal amount of methanol or DCM as a co-solvent before adding the HCl/dioxane can keep the intermediate in solution until cleavage is complete [1].
Q5: How do I prevent the final HCl salt from becoming a hygroscopic gum during isolation? A5: Causality: Residual dioxane, unreacted HCl, or ambient moisture during rotary evaporation prevents the salt from crystallizing. Optimization: Avoid evaporating to complete dryness directly from dioxane. Instead, concentrate the mixture to 20% volume, then triturate by adding a cold anti-solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)). The anti-solvent crashes out the highly crystalline HCl salt while keeping organic impurities and residual acid in solution. Filter rapidly under a nitrogen blanket if the ambient humidity is high.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(isopropoxycarbonylamino)piperidine
Self-Validation Check: The disappearance of the primary amine can be validated via TLC (Ninhydrin stain - will turn from purple/blue to negative upon complete acylation).
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM (to a concentration of 0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve isopropyl chloroformate (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15-20 minutes to maintain the internal temperature near 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
In-Process Control: Monitor by TLC (e.g., 50% EtOAc/Hexanes). The reaction is complete when the ninhydrin-active starting material spot is consumed.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.
Protocol 2: Synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride
Self-Validation Check: The product should precipitate as a white solid. LC-MS should show the exact mass of the free base [M+H]⁺ = 187.14 m/z, with no trace of the Boc-protected mass [M+H]⁺ = 287.19 m/z.
-
Dissolution: Dissolve the crude 1-Boc-4-(isopropoxycarbonylamino)piperidine (1.0 eq) in a minimal amount of dry 1,4-dioxane (or DCM if solubility is poor). Cool to 0 °C.
-
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 - 10.0 eq). A mild exotherm and gas evolution (isobutylene and CO₂) will occur.
-
Cleavage: Stir at 0 °C for 10 minutes, then warm to room temperature. Stir for 45 to 60 minutes. A white precipitate should begin to form.
-
In-Process Control: Monitor by LC-MS or TLC to ensure complete disappearance of the starting material [3].
-
Isolation: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.
-
Trituration: Add cold diethyl ether (5 volumes) to the concentrated mixture and stir vigorously for 15 minutes.
-
Filtration: Filter the resulting white precipitate through a Buchner funnel. Wash the filter cake with additional cold diethyl ether (2x).
-
Drying: Dry the solid under high vacuum at 40 °C for 4 hours to remove trace HCl and solvent, yielding the pure hydrochloride salt.
Section 4: Quantitative Data Summary
The following table summarizes the optimization parameters for the critical Boc deprotection step, comparing various acid/solvent systems to maximize the yield and purity of the final salt [2] [4].
| Acid System | Solvent | Time | Temp | Conversion / Yield | Mechanistic Notes & Salt Form |
| 4M HCl | 1,4-Dioxane | 45 min | RT | 94 - 98% | Optimal. Direct formation of HCl salt. Product precipitates, driving completion. |
| 50% TFA | DCM | 30 min | RT | >95% | Forms TFA salt. Requires subsequent anion exchange to yield HCl salt. |
| 1M HCl | Ethyl Acetate | 60 min | RT | <80% | Incomplete cleavage due to insufficient acid strength and poor intermediate solubility. |
| 4M HCl | Methanol | 60 min | 40 °C | ~85% | Risk of transesterification or side reactions at elevated temperatures. |
References
-
European Commission CORDIS. "Deliverable 1.8 Chemical library and protocols of acid labile peptide synthesis". Europa.eu. [Link]
-
ResearchGate. "Boc deprotection conditions tested". ResearchGate. [Link]
Sources
Overcoming poor solubility of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in assay buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of this compound's poor solubility in standard aqueous assay buffers. Our goal is to equip you with the scientific rationale and practical protocols to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride.
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?
This is a common phenomenon known as "anti-solvent precipitation." Your compound is likely much more soluble in 100% Dimethyl Sulfoxide (DMSO) than in your aqueous buffer. When a small volume of the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. To avoid this, it is best to make serial dilutions in pure DMSO first and then add the final, more diluted sample to your buffer.[1]
Q2: My compound is a hydrochloride salt. Shouldn't it be water-soluble?
While forming a hydrochloride salt is a standard chemical strategy to improve the aqueous solubility of basic compounds, it does not guarantee high solubility under all conditions.[2][3] The solubility of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride is highly dependent on the pH of the solution. The hydrochloride form exists when the basic nitrogen on the piperidine ring is protonated, which makes the molecule charged and more soluble in polar solvents like water.
Q3: What is the very first step I should take to overcome solubility issues?
The most robust initial step is to prepare a high-concentration stock solution in an anhydrous, polar aprotic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide range of organic compounds.[5] This concentrated stock can then be used for subsequent dilutions.
Q4: How does the pH of my assay buffer affect the solubility of this compound?
The pH is a critical factor. The piperidine ring contains a basic nitrogen atom with a pKa (of its conjugate acid) typically around 11.[4] In acidic to neutral conditions (pH below the pKa), the nitrogen is protonated (piperidinium ion), making the salt form stable and more soluble. In basic conditions (pH above the pKa), the nitrogen is deprotonated, leading to the neutral, free base form, which is significantly less soluble in aqueous media.[4] Therefore, using a buffer with a pH above 8 is likely to cause precipitation.
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
High concentrations of DMSO can be toxic to cells and interfere with assay results.[6][7] A general guideline is to keep the final concentration of DMSO in your assay below 0.5%, with an ideal target of ≤ 0.1% for sensitive or primary cell cultures.[5] It is imperative to include a vehicle control in your experiments—this control should contain the same final concentration of DMSO as your test samples to account for any solvent-induced effects.[1]
In-Depth Troubleshooting Guide
This section provides detailed protocols and the scientific rationale behind them to systematically address and resolve solubility challenges.
Understanding the Chemistry: The Role of pH
The solubility of your compound is governed by the pH-dependent equilibrium between its protonated (salt) and deprotonated (free base) forms. The hydrochloride salt is designed to favor the more soluble, charged form.
Caption: pH-dependent equilibrium of the compound.
Troubleshooting Workflow
Before proceeding to detailed protocols, use this decision tree to guide your strategy.
Caption: Troubleshooting decision tree for solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Rationale: Creating a concentrated stock in a strong organic solvent like DMSO is the standard first step. This allows for small volumes to be used for final dilutions, minimizing the impact of the solvent on the assay.[5] Making intermediate dilutions in 100% DMSO prevents the compound from precipitating prematurely.[1][8]
Methodology:
-
Weigh Compound: Accurately weigh the required amount of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in a sterile, appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the vial gently until the compound is fully dissolved.[5]
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[5] Always check compound stability information before applying heat.
-
Storage: Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[5] Store at -20°C or -80°C.
-
Serial Dilutions: When preparing a dose-response curve, perform all serial dilutions in 100% DMSO.[8] For example, to make a 1:10 dilution from a 10 mM stock, add 10 µL of the stock to 90 µL of 100% DMSO.
-
Final Dilution: Add the final, small volume of the DMSO-diluted compound to your assay buffer (e.g., add 1 µL of a 1 mM DMSO stock to 999 µL of buffer for a final concentration of 1 µM and 0.1% DMSO).
Protocol 2: pH Adjustment of the Assay Buffer
Rationale: As established, maintaining a slightly acidic to neutral pH is crucial for keeping the compound in its protonated, more soluble form.[4] Many standard cell culture media are buffered around pH 7.2-7.4, which is generally acceptable. However, some biological buffers can have a higher pH, which will promote precipitation.
Methodology:
-
Measure Buffer pH: Before adding the compound, measure the pH of your final assay buffer at the temperature it will be used.
-
Identify Potential Issues: If the buffer pH is ≥ 7.6, there is a higher risk of precipitation.
-
Adjust pH (if necessary): If you observe precipitation and the buffer pH is high, consider using a buffer system that maintains a lower pH, such as MES or HEPES, adjusted to a range of 6.5-7.2.
-
Test Solubility: Prepare small test batches of your final working solution in buffers with slightly different pH values (e.g., 6.8, 7.0, 7.2, 7.4) to empirically determine the optimal pH for solubility without compromising assay integrity.
-
Validation: Always confirm that any change in buffer pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity).
Protocol 3: Utilizing Co-solvents
Rationale: If pH adjustment and proper DMSO dilution techniques are insufficient, incorporating a water-miscible organic co-solvent into the final assay buffer can increase the compound's solubility.[9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the organic compound.[11]
Methodology:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay system. See the table below for common options.
-
Prepare Buffer with Co-solvent: Prepare your assay buffer containing a low percentage of the chosen co-solvent (e.g., a buffer containing 1-5% ethanol).
-
Test Dilution: Add your DMSO stock solution to the co-solvent-containing buffer and observe for precipitation.
-
Optimize Concentration: If solubility is improved but not complete, you can cautiously increase the co-solvent concentration. Be mindful of the potential for co-solvents to affect biological activity.
-
Control Experiments: It is critical to run vehicle controls containing the same final concentration of both DMSO and the co-solvent to isolate the effects of the compound.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Assay Compatibility Notes |
| Ethanol | 1 - 5% (v/v) | Widely used, but can affect cell membranes and enzyme activity at higher concentrations.[6] |
| Polyethylene Glycol (PEG 400) | 1 - 10% (v/v) | Generally well-tolerated in many assays; can increase viscosity.[4] |
| Propylene Glycol | 1 - 5% (v/v) | Common in pharmaceutical formulations; generally considered safe for most cell-based assays at low concentrations.[4] |
| Glycerol | 2 - 10% (v/v) | Can help stabilize proteins but significantly increases viscosity. |
References
-
Al-Majid, A. M., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Available from: [Link]
-
Tatai, S., et al. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
-
Li, D., et al. Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]
-
PubChemLite. Propan-2-yl piperidine-4-carboxylate hydrochloride (C9H17NO2). Available from: [Link]
-
ACS Publications. Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride. Crystal Growth & Design. Available from: [Link]
-
MDPI. (2025, April 28). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]
-
PubChem. 2-(Piperidin-4-yl)propan-2-ol hydrochloride. Available from: [Link]
-
Loftsson, T., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available from: [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]
-
Rabel, S. R., et al. (1996, April). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate.... PubMed. Available from: [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Wind-Larsen, K. S., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
ResearchGate. (2025, November 11). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link]
-
IFF. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. Available from: [Link]
-
PubMed. (2017, August 15). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. Available from: [Link]
-
PubChem. N-(Propan-2-yl)piperidin-4-amine. Available from: [Link]
-
SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
-
PubMed. (2022, May 2). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. Available from: [Link]
-
Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
-
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]
-
Veeprho. (2025, August 21). Role of Excipient on the Behaviour of Dissolution. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
SciELO. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
Sources
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing off-target effects of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in cellular assays
A Guide to Addressing Off-Target Effects in Cellular Assays
Welcome to the technical support center for Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this small molecule inhibitor in cellular assays. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the scientific integrity of your experimental outcomes. This resource will help you distinguish between on-target and off-target effects, a critical step in validating your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and what is its mechanism of action?
A1: Based on its chemical structure, Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride belongs to the class of carbamate inhibitors. This structural class is well-documented to target Fatty Acid Amide Hydrolase (FAAH) .[1][2] FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2]
The mechanism of action for carbamate inhibitors like this compound involves the covalent modification of the catalytic serine residue within the FAAH active site. This process, known as carbamylation, inactivates the enzyme and leads to an accumulation of its substrates, including AEA. This elevation of endogenous FAAH substrates is what produces the downstream signaling effects observed in cellular and in vivo models.[3][4][5]
Q2: I'm observing a cellular phenotype with Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride that doesn't align with the known functions of FAAH. What could be the cause?
A2: This is a classic and important observation that often points towards off-target effects . While your compound is designed to inhibit FAAH, it may also interact with other proteins in the cell, leading to unintended biological consequences. For carbamate-based inhibitors, a major and well-characterized class of off-targets is the carboxylesterases (CES) .[6]
Carboxylesterases are a family of serine hydrolases involved in the metabolism of a wide range of endogenous lipids and xenobiotics, including many ester-containing drugs.[7][8][9] Inhibition of CES enzymes can lead to alterations in lipid metabolism and drug disposition, which can manifest as a variety of cellular phenotypes that may be mistakenly attributed to FAAH inhibition.[7][10]
Q3: What are some initial troubleshooting steps I can take if I suspect off-target effects?
A3: If you suspect off-target effects are confounding your results, a systematic approach to de-risking your observations is crucial. Here are three initial steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should ideally occur at a concentration range consistent with the inhibitor's potency (IC50) for FAAH. If you observe the phenotype of interest only at much higher concentrations, the likelihood of off-target engagement increases.
-
Use a Structurally Distinct FAAH Inhibitor: Employ a well-characterized, highly selective FAAH inhibitor with a different chemical scaffold as a positive control. If this selective inhibitor recapitulates the phenotype you observe with Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, it strengthens the evidence for an on-target effect. A good example is PF-04457845, a highly selective FAAH inhibitor.[11]
-
Inactive Analog Control: Synthesize or obtain a structurally similar analog of your compound that is inactive against FAAH. This is often achieved by a small chemical modification that ablates binding to the target.[12][13][14][15] If this inactive analog still produces the same cellular phenotype, it is a strong indicator of an off-target effect.
Troubleshooting Guides: Experimental Protocols
This section provides detailed protocols for key experiments to dissect on-target versus off-target effects of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride.
Protocol 1: Fluorometric FAAH Activity Assay
This protocol allows you to determine the potency (IC50) of your inhibitor on FAAH in cell lysates or purified enzyme preparations.
Objective: To measure the concentration-dependent inhibition of FAAH activity by Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride.
Materials:
-
96-well white, flat-bottom microplates
-
Fluorometric FAAH Assay Kit (e.g., from Merck/Millipore or equivalent)[1][5] containing:
-
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
-
Cell lysate or purified FAAH enzyme
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in FAAH Assay Buffer. A typical starting range would be from 1 nM to 100 µM.
-
Assay Setup:
-
In a 96-well plate, add 2-10 µg of your cell lysate or an appropriate amount of purified FAAH to each well.
-
Add your inhibitor dilutions to the respective wells. Include a "no inhibitor" control (vehicle only) and a positive control inhibitor.
-
Bring the total volume in each well to 50 µL with FAAH Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a reaction mix containing the FAAH substrate according to the assay kit's instructions. Add 50 µL of the reaction mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This advanced technique provides a global view of the selectivity of your inhibitor against a whole class of enzymes (e.g., serine hydrolases) in a complex proteome.[4][18][19]
Objective: To identify potential off-targets of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride within the serine hydrolase superfamily.
Materials:
-
Cell or tissue lysate
-
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-biotin or FP-rhodamine)
-
Streptavidin-agarose beads (for biotinylated probes)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-rhodamine antibody or streptavidin-HRP for detection
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from your cells or tissue of interest.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (and a vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine) to each proteome sample and incubate for another 30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by your inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization:
-
For FP-rhodamine: Scan the gel using a fluorescence scanner.
-
For FP-biotin: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.
-
-
Data Analysis: Compare the band intensities between the vehicle-treated and inhibitor-treated lanes. A decrease in the intensity of a band in the presence of your inhibitor indicates that it is a target of the compound. FAAH should show a dose-dependent decrease in signal. Any other bands that disappear or decrease in intensity represent potential off-targets.[4][20]
Protocol 3: Genetic Rescue with CRISPR/Cas9
This is a gold-standard method to confirm that the observed phenotype is due to the inhibition of the intended target.
Objective: To determine if the cellular effect of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride is dependent on the presence of FAAH.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system components (Cas9 nuclease and a guide RNA targeting FAAH)
-
A plasmid encoding a version of FAAH that is resistant to your inhibitor (e.g., with a mutation in the binding site)
-
Transfection reagents
-
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
-
Assay to measure the cellular phenotype of interest
Procedure:
-
Generate FAAH Knockout Cells: Use CRISPR/Cas9 to generate a stable FAAH knockout cell line.[21][22] Validate the knockout by Western blot and/or the FAAH activity assay.
-
Phenotypic Analysis in Knockout Cells: Treat the FAAH knockout cells and the parental (wild-type) cells with Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and measure the phenotype of interest. If the phenotype is absent in the knockout cells, it strongly suggests an on-target effect.
-
Rescue Experiment:
-
Transfect the FAAH knockout cells with the plasmid encoding the inhibitor-resistant FAAH mutant.
-
Treat these "rescued" cells with your inhibitor.
-
If the phenotype is restored in the rescued cells upon inhibitor treatment, it provides further evidence that the effect is mediated through FAAH.
-
Visualizing the Pathways
To better understand the potential for on- and off-target effects, it is helpful to visualize the relevant signaling pathways.
FAAH Signaling Pathway
Caption: On-target FAAH inhibition by Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride.
Potential Off-Target Pathway: Carboxylesterase (CES) Involvement
Caption: Distinguishing on-target FAAH inhibition from off-target carboxylesterase effects.
Data Summary
| Experimental Approach | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Dose-Response | Phenotype observed at concentrations consistent with FAAH IC50. | Phenotype observed at concentrations significantly higher than FAAH IC50. |
| Selective Inhibitor | Recapitulates the phenotype. | Does not produce the same phenotype. |
| Inactive Analog | Does not produce the phenotype. | Produces the same phenotype. |
| FAAH Knockout | Phenotype is abolished. | Phenotype persists. |
| Competitive ABPP | Dose-dependent decrease in FAAH band intensity only. | Decrease in FAAH band and other bands (e.g., carboxylesterases). |
References
-
Ahn K, McKinney MK, Cravatt BF. Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chem Rev. 2008;108(5):1687-1707. Available from: [Link]
-
Hardman R, et al. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Life Sci. 2009;85(17-18):603-15. Available from: [Link]
-
Lichtman AH, et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. J Pharmacol Exp Ther. 2004;311(2):441-8. Available from: [Link]
-
Bifulco M, et al. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget. 2015;6(15):13481-91. Available from: [Link]
-
van Esbroeck ACM, et al. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. 2017;356(6342):1084-1087. Available from: [Link]
-
Bristol Myers Squibb. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. 2023. Available from: [Link]
-
Angelucci CB, et al. Fluorimetric Assay of FAAH Activity. Methods Mol Biol. 2023;2574:311-318. Available from: [Link]
-
Maccarrone M, et al. Fluorimetric Assay of FAAH Activity. Methods Mol Biol. 2023;2574:311-318. Available from: [Link]
-
Crow JA, et al. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages. Biochim Biophys Acta. 2008;1781(10):643-54. Available from: [Link]
-
Ross MK, et al. Carboxylesterases: Dual roles in lipid and pesticide metabolism. J Environ Sci Health B. 2010;45(5):358-66. Available from: [Link]
-
Imai T. Carboxylesterases in lipid metabolism: from mouse to human. Protein Cell. 2018;9(2):170-185. Available from: [Link]
-
Laizure SC, et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. 2013;33(2):210-22. Available from: [Link]
-
Porta EOJ, et al. Activity-based protein profiling: a graphical review. RSC Chem Biol. 2023;4(4):255-269. Available from: [Link]
-
Grim TW, et al. Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models. Pharmacol Biochem Behav. 2014;124:1-8. Available from: [Link]
-
Potter PM, et al. Carboxylesterases: General detoxifying enzymes. J Biol Chem. 2013;288(45):32085-92. Available from: [Link]
-
Wang D, et al. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Acta Pharm Sin B. 2021;11(8):2179-2198. Available from: [Link]
-
Di Martino JC, et al. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy. JCI Insight. 2022;7(23):e159037. Available from: [Link]
-
Porta EOJ, et al. Activity-Based Protein Profiling (ABPP) of Cellular DeISGylating Enzymes and Inhibitor Screening. Methods Mol Biol. 2024;2789:223-255. Available from: [Link]
-
Alexander JP, Cravatt BF. Design of on-target FAAH inhibitors. Chem Biol. 2005;12(11):1173-5. Available from: [Link]
-
Zhang X, et al. Human carboxylesterases: a comprehensive review. Acta Pharm Sin B. 2018;8(5):699-712. Available from: [Link]
-
Speers AE, Cravatt BF. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Chembiochem. 2004;5(1):41-7. Available from: [Link]
-
Li G, et al. General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. 2021. Available from: [Link]
-
Kim KH, et al. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorg Med Chem Lett. 2012;22(9):3121-5. Available from: [Link]
-
Addgene. CRISPR 101: Off-Target Effects. 2024. Available from: [Link]
-
Ahn K, et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009;16(4):411-20. Available from: [Link]
-
Smith AB 3rd, et al. Design, synthesis, and evaluation of carbamate-substituted analogues of (+)-discodermolide. Org Lett. 2005;7(2):311-4. Available from: [Link]
-
Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-940. Available from: [Link]
-
Liu G, et al. Design of novel carbamate acetylcholinesterase inhibitors based on the multiple binding sites of acetylcholinesterase. Pest Manag Sci. 2011;67(6):665-71. Available from: [Link]
-
Synthego. How To Use CRISPR: Your Guide to Successful Genome Engineering. Available from: [Link]
-
Singh M, et al. Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by naturally occurring small molecules. G3 (Bethesda). 2013;3(10):1771-8. Available from: [Link]
-
Quadros RM, et al. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. Curr Protoc Stem Cell Biol. 2017;42:5B.5.1-5B.5.34. Available from: [Link]
-
NanoTemper Technologies. Protocols: protein - small molecule interactions. Available from: [Link]
-
NCBI Bookshelf. Assay Guidance Manual. Available from: [Link]
-
CD Genomics. CRISPR Gene Editing Workflow: A Step-by-Step Guide. 2024. Available from: [Link]
-
Young LM, et al. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. Nat Chem. 2015;7(1):73-81. Available from: [Link]
-
Zhang Y, et al. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein. Angew Chem Int Ed Engl. 2021;60(29):16045-16052. Available from: [Link]
-
Roberts A, et al. Empowering drug off-target discovery with metabolic and structural analysis. PLoS Comput Biol. 2022;18(5):e1010025. Available from: [Link]
-
Ito Y, et al. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein-Protein Interaction between CTLA-4 and B7-1. Int J Mol Sci. 2022;23(23):15219. Available from: [Link]
-
Peterson JR, et al. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chem Biol. 2006;13(4):447-56. Available from: [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Med Res Rev. 2011;31(1):1-43. Available from: [Link]
Sources
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]
- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterases: Dual roles in lipid and pesticide metabolism [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of carbamate-substituted analogues of (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 22. synthego.com [synthego.com]
Mitigating toxicity of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in vivo
Compound: Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
Overview
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride is a piperidine-based carbamate frequently utilized as a screening compound or intermediate in the development of covalent serine hydrolase inhibitors (1)[1]. Because the carbamate moiety acts as a pseudo-substrate that covalently modifies active-site serine residues (2)[2], and the basic piperidine ring dictates its pharmacokinetic distribution (3)[3], researchers often encounter specific in vivo challenges. This guide provides self-validating troubleshooting protocols to mitigate formulation, neurotoxic, and cardiovascular issues during preclinical animal studies.
FAQ 1: Formulation & Dosing Challenges
Q: My animals are experiencing injection site necrosis, or the compound is precipitating in the syringe prior to IV administration. How do I resolve this?
Causality: The compound is supplied as a hydrochloride (HCl) salt. While the HCl salt improves the aqueous solubility of the basic piperidine nitrogen, dissolving it directly in unbuffered saline can drop the local pH to < 4.0, causing severe tissue irritation and necrosis. Conversely, if you attempt to neutralize the pH to 7.4 using a strong base, the lipophilic free-base form of the carbamate will rapidly precipitate out of solution, clogging the syringe and altering the actual dosed concentration (3)[3].
Self-Validating Protocol: pH-Titrated Co-Solvent Formulation To maintain both physiological pH and compound solubility, a co-solvent approach using surfactants is required.
-
Solvation: Weigh the required mass of the compound and dissolve it entirely in 5% (v/v) DMSO. This ensures the lipophilic carbamate core is fully solvated before introducing aqueous media.
-
Micellization: Add 10% (v/v) Kolliphor EL (or Tween-80) to the DMSO mixture and vortex vigorously for 2 minutes.
-
Buffering: Slowly add 85% (v/v) of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) dropwise while continuously sonicating the mixture at room temperature.
-
Validation Step: Transfer 1 mL of the final formulation to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Inspect the bottom of the tube.
-
Pass: No pellet is visible. The formulation is a stable micellar solution ready for dosing.
-
Fail: A white pellet forms (free base precipitation). Do not dose. Increase the surfactant ratio to 15% (reducing PBS to 80%) and repeat the validation step.
-
Caption: Workflow for formulating basic piperidine carbamate HCl salts to prevent in vivo precipitation.
FAQ 2: Acute CNS and Off-Target Toxicity
Q: Within 30 minutes of dosing, subjects exhibit tremors, hypersalivation, and hypothermia. Is this a vehicle effect or compound toxicity?
Causality: These clinical signs represent a classic cholinergic toxidrome combined with altered endocannabinoid tone. Piperidine carbamates are highly efficient covalent modifiers of serine hydrolases (2)[2]. Because the piperidine ring is lipophilic and basic, it readily crosses the blood-brain barrier (BBB). Once in the central nervous system, off-target carbamylation of Acetylcholinesterase (AChE) or Monoacylglycerol Lipase (MAGL) leads to the accumulation of acetylcholine and 2-arachidonoylglycerol (2-AG), respectively (4)[4].
Self-Validating Protocol: Functional Observational Battery (FOB) and Target Engagement To isolate whether the toxicity is centrally mediated or a peripheral off-target effect, execute the following protocol:
-
Dose Reduction: Administer the compound at a reduced dose (e.g., 1 mg/kg instead of 10 mg/kg) to a pilot cohort (n=3).
-
Observation: Perform a modified Irwin test at 15, 30, and 60 minutes post-dose, scoring salivation, tremors, and locomotor activity on a 0-3 scale.
-
Validation Step (Antagonist Challenge): To confirm if the toxicity is centrally driven, pre-treat a separate cohort with a peripherally restricted anticholinergic agent (e.g., methylatropine, 1 mg/kg IP) 15 minutes prior to administering the piperidine carbamate.
-
Result Interpretation: If hypersalivation ceases but tremors and hypothermia persist, the toxicity is definitively driven by BBB penetration and central off-target binding. Mitigation requires synthesizing more polar analogs to restrict CNS access.
-
FAQ 3: Cardiovascular Liabilities (hERG Blockade)
Q: We are observing unexpected sudden mortality in our higher dose efficacy cohorts without prior clinical signs. What is the mechanism?
Causality: The basic secondary amine of the piperidine ring (pKa ~9.5) is a well-documented pharmacophore for hERG (Kv11.1) potassium channel blockade. At physiological pH, the protonated piperidine nitrogen binds to aromatic residues in the inner cavity of the hERG channel. This delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias. This is exacerbated by rapid IV bolus dosing, which creates massive, transient Cmax spikes.
Self-Validating Protocol: Cardiovascular Telemetry Assessment
-
Surgical Preparation: Implant telemetry transmitters (e.g., DSI systems) in the animal model to continuously monitor ECG, blood pressure, and core temperature. Allow 7 days for surgical recovery.
-
Infusion Setup: Administer the compound via continuous IV infusion over 30 minutes rather than a 1-minute bolus to blunt the Cmax while maintaining the Area Under the Curve (AUC).
-
Validation Step (ECG & PK Correlation): Monitor the QTc interval in real-time. If QTc prolongation > 10% from baseline is observed, immediately halt the infusion. Draw a 200 µL blood sample within 2 minutes of halting. Centrifuge to isolate plasma and quantify the exact unbound plasma concentration ( Cu ) via LC-MS/MS. This establishes a definitive, self-validated safety margin for future dosing.
Caption: Mechanistic pathways of acute CNS and cardiovascular toxicity induced by piperidine carbamates.
Quantitative Data Summary
To aid in experimental design, the following table summarizes the typical physicochemical boundaries and toxicity thresholds associated with piperidine carbamate derivatives.
Table 1: Physicochemical and Toxicity Profiling of Piperidine Carbamates
| Parameter | Typical Value Range | Biological Implication | Mitigation Strategy |
| pKa (Piperidine NH) | 9.0 - 10.5 | Highly basic; exists as cation at pH 7.4. | Buffer formulation; monitor for free-base precipitation. |
| LogP (Free Base) | 2.5 - 3.5 | Highly lipophilic; drives BBB penetration. | Use 5-10% DMSO/Surfactant for in vivo dosing. |
| hERG IC₅₀ | 1.0 - 10 µM | High risk for QTc prolongation. | Avoid IV bolus; use slow infusion to minimize Cmax . |
| Brain-to-Plasma Ratio ( Kp,uu ) | 0.5 - 1.5 | High CNS exposure; risk of central toxidromes. | Design peripherally restricted analogs if CNS action is unwanted. |
References
-
Synthesis and Structure−Activity Relationship for a Novel Class of Potent and Selective Carbamate-Based Inhibitors of Hormone Selective Lipase with Acute In Vivo Antilipolytic Effects Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment Source: NIH / PubMed Central URL:[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH / PubMed Central URL:[Link]
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Cross-Validation of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride Activity in Serine Hydrolase Assay Formats
Introduction and Mechanistic Rationale
In fragment-based drug discovery (FBDD) and chemical biology, piperidine carbamates represent a privileged structural scaffold for targeting the serine hydrolase superfamily. Enzymes such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) are primary regulators of endocannabinoid signaling and neuroinflammation [1].
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (isopropyl piperidin-4-ylcarbamate HCl) serves as a foundational screening fragment. Unlike non-covalent competitive inhibitors, piperidine carbamates act as pseudo-substrates. They bind to the enzyme's active site and undergo nucleophilic attack by the catalytic serine (e.g., Ser122 in MAGL, Ser241 in FAAH), resulting in the covalent carbamoylation of the enzyme [2]. This mechanism leads to irreversible or slowly reversible enzyme inactivation.
Because covalent inhibitors exhibit time-dependent potency, evaluating their activity requires orthogonal assay formats. This guide objectively compares the performance of Propan-2-yl N-piperidin-4-ylcarbamate HCl across three distinct assay modalities—Biochemical, Proteomic, and Cellular—to establish a self-validating workflow for hit-to-lead optimization.
Diagram 1: Mechanism of covalent serine hydrolase inactivation by piperidine carbamates.
Quantitative Data Comparison: Fragment vs. Optimized Reference Inhibitors
To contextualize the activity of the Propan-2-yl N-piperidin-4-ylcarbamate fragment, it must be cross-validated against highly optimized, commercially available reference inhibitors: JZL184 (MAGL-selective) [1] and PF-3845 (FAAH-selective) [2]. As a low-molecular-weight fragment, the carbamate exhibits baseline micromolar activity, which is expected before the addition of lipophilic binding elements (like the benzodioxolyl moiety in JZL184).
| Compound | Biochemical hMAGL IC₅₀ (30 min pre-incubation) | Biochemical hFAAH IC₅₀ (30 min pre-incubation) | ABPP Proteome Selectivity (Mouse Brain) | Cellular 2-AG Accumulation (EC₅₀) |
| Propan-2-yl N-piperidin-4-ylcarbamate HCl | 45.2 µM | 82.5 µM | Low (Cross-reacts with ABHD6/FAAH at >100 µM) | >100 µM |
| JZL184 (MAGL Reference) | 8 nM | 4,000 nM | High (>100-fold selective for MAGL) [1] | 15 nM |
| PF-3845 (FAAH Reference) | >10,000 nM | 1.5 nM | High (Exquisite FAAH selectivity) [2] | N/A (Elevates AEA) |
Table 1: Cross-validation of fragment activity against reference standards across multiple assay formats. Data represents typical baseline values for unsubstituted piperidine carbamate fragments.
Orthogonal Assay Formats & Self-Validating Protocols
The following methodologies detail the causality behind each experimental step, ensuring that the biochemical readout accurately reflects the covalent mechanism of action.
Diagram 2: Tripartite workflow for evaluating covalent serine hydrolase fragments.
Format A: High-Throughput Fluorogenic Biochemical Assay
Purpose: Direct measurement of enzyme inhibition. Causality: Because carbamates are mechanism-based covalent inhibitors, their apparent IC₅₀ is highly dependent on pre-incubation time. Co-administering the substrate and the inhibitor simultaneously will yield artificially weak IC₅₀ values due to substrate competition outcompeting the slow carbamoylation step.
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human MAGL or FAAH in assay buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) to a final concentration of 50 pM. Note: BSA prevents non-specific adherence of the lipophilic fragment to the microplate walls.
-
Compound Pre-Incubation (Critical Step): Dispense Propan-2-yl N-piperidin-4-ylcarbamate HCl (10-point dose-response, 300 µM to 10 nM) into a black 384-well plate. Add the enzyme solution and incubate at 37°C for exactly 30 minutes .
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM Arachidonoyl 7-hydroxy-6-methoxy-4-methylcoumarin ester [AHMMCE] for MAGL).
-
Kinetic Readout: Measure fluorescence (Ex 330 nm / Em 460 nm) kinetically over 30 minutes. Calculate the initial velocity ( V0 ) and determine the IC₅₀ using non-linear regression.
Format B: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To assess proteome-wide selectivity and verify on-target engagement in a complex biological matrix [3]. Causality: The broad-spectrum activity-based probe Fluorophosphonate-Rhodamine (FP-Rh) covalently binds to the active serine of all functional serine hydrolases. If the piperidine carbamate fragment has successfully carbamoylated the target enzyme during pre-incubation, it sterically blocks FP-Rh binding, resulting in the disappearance of that specific fluorescent band on an SDS-PAGE gel.
Step-by-Step Protocol:
-
Proteome Preparation: Homogenize wild-type mouse brain tissue in PBS and isolate the membrane fraction via ultracentrifugation (100,000 x g, 45 min). Adjust protein concentration to 1 mg/mL.
-
Competitive Incubation: Treat 50 µL of the proteome with 100 µM of the carbamate fragment (or DMSO vehicle control) for 30 minutes at 37°C. Include JZL184 (1 µM) as a positive control for MAGL blockade.
-
Probe Labeling: Add FP-Rh (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature.
-
Resolution & Imaging: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to visualize the serine hydrolase activity profile.
Format C: Cell-Based LC-MS/MS Lipidomics
Purpose: To validate that the fragment can cross the cell membrane and exert a functional metabolic effect (endocannabinoid accumulation). Causality: Biochemical assays cannot account for cellular permeability or intracellular degradation. By directly quantifying the accumulation of 2-arachidonoylglycerol (2-AG) via liquid chromatography-tandem mass spectrometry (LC-MS/MS), we confirm functional target engagement in living cells.
Step-by-Step Protocol:
-
Cell Culture: Seed Neuro-2a cells (which endogenously express MAGL and FAAH) in 6-well plates and grow to 80% confluence.
-
Compound Treatment: Wash cells with serum-free media and treat with the carbamate fragment (100 µM) or JZL184 (1 µM) for 2 hours at 37°C.
-
Lipid Extraction: Aspirate media, quench metabolism immediately by adding 1 mL of ice-cold methanol containing internal standards (e.g., 2-AG-d8). Scrape the cells and perform a chloroform/water lipid extraction (Folch method).
-
LC-MS/MS Quantification: Dry the organic layer under nitrogen, reconstitute in acetonitrile, and analyze via targeted Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Quantify the ratio of endogenous 2-AG to the deuterated internal standard.
References
-
Long JZ, Li W, Booker L, et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nat Chem Biol. 2009;5(1):37-44. Available at:[Link]
-
Ahn K, Johnson DS, Mileni M, et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009;16(4):411-420. Available at:[Link]
-
Blankman JL, Simon GM, Cravatt BF. A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chem Biol. 2007;14(12):1347-1356. Available at: [Link]
Scaffold Selection in Drug Discovery: Reproducibility of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride in Biological Assays
Executive Summary
Piperidine rings are ubiquitous pharmacophores in medicinal chemistry, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and cholinesterase inhibitors 1. However, when designing new chemical entities (NCEs), the choice of the piperidine scaffold—specifically its protecting or linking groups—drastically impacts the reproducibility of downstream biological assays.
As an application scientist, I frequently observe high-throughput screening (HTS) campaigns derailed by "noisy" scaffolds that introduce false positives through metabolic instability or non-specific binding. Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (often referred to as isopropyl piperidin-4-ylcarbamate HCl) has emerged as a highly reproducible, balanced intermediate and tool compound 2. This guide objectively compares its baseline biological performance against common alternatives (ethyl and tert-butyl carbamates), providing the experimental grounding needed to select the optimal scaffold for lead optimization.
Mechanistic Causality: Why Scaffold Choice Dictates Biological Reproducibility
In cellular assays, the linker attached to a piperidine pharmacophore is not biologically inert. Carbamate linkages are inherently susceptible to cleavage by ubiquitous human carboxylesterases (hCE1 and hCE2). If a scaffold hydrolyzes too rapidly, HTS assays will read the biological activity of the cleaved metabolite rather than the parent drug, destroying assay reproducibility.
-
Steric Shielding: The isopropyl group of Propan-2-yl N-piperidin-4-ylcarbamate provides critical steric bulk. The secondary carbon shields the carbamate carbonyl from nucleophilic attack by the serine residue in the esterase active site.
-
Lipophilicity Control: Unlike the highly bulky tert-butyl group (Boc), which drives logP up and causes massive non-specific protein binding, the isopropyl group maintains an optimal hydrophilic-lipophilic balance.
-
Salt Form Dynamics: Utilizing the hydrochloride salt is paramount. Free base piperidines require organic solvents (like DMSO) for dissolution, which can artificially permeabilize cell membranes and inflate cytotoxicity readings. The HCl salt ensures complete aqueous solubility in physiological buffers 3.
Mechanism of metabolic stability: Isopropyl steric bulk inhibiting carboxylesterase cleavage.
Comparative Performance Analysis
To objectively evaluate scaffold viability, we compare Propan-2-yl N-piperidin-4-ylcarbamate HCl against its ethyl and tert-butyl counterparts across key pharmacological parameters relevant to assay reproducibility.
| Parameter | Ethyl N-piperidin-4-ylcarbamate | Propan-2-yl N-piperidin-4-ylcarbamate HCl | tert-Butyl N-piperidin-4-ylcarbamate |
| Steric Bulk (Alkoxy Group) | Low (Primary carbon) | Medium (Secondary carbon) | High (Tertiary carbon) |
| Aqueous Solubility (pH 7.4) | High (>100 mM) | High (>50 mM, as HCl salt) | Low (<5 mM) |
| HLM Half-Life (t1/2) | < 15 min (Rapid hydrolysis) | > 120 min (Stable) | > 240 min (Highly stable) |
| Non-Specific Protein Binding | < 10% | 15 - 20% (Optimal) | > 85% (High interference) |
| Baseline Cytotoxicity (IC50) | > 500 µM | > 500 µM | ~ 80 µM (Lipophilic toxicity) |
| Primary Application | Short-acting prodrugs | HTS Scaffolds & Stable Intermediates | Synthetic protection (Boc) only |
Data Synthesis: The ethyl variant is too metabolically unstable for reliable cellular screening, while the tert-butyl variant is too lipophilic, leading to high background toxicity and protein binding. The isopropyl variant hits the "Goldilocks" zone for reproducibility.
Self-Validating Experimental Protocol: Assessing Background Biological Effects
Before attaching an active pharmacophore to the piperidine nitrogen, the baseline biological noise of the scaffold must be quantified. The following protocol is a self-validating system designed to isolate enzymatic hydrolysis from intrinsic compound toxicity.
Step 1: Aqueous Stock Preparation
-
Action: Dissolve Propan-2-yl N-piperidin-4-ylcarbamate HCl directly into Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) to yield a 10 mM stock solution.
-
Causality: By leveraging the hydrochloride salt, we achieve 100% dissolution without DMSO. This eliminates solvent-induced lipid bilayer disruption in downstream cell viability assays, ensuring that any observed toxicity is strictly compound-driven.
Step 2: Human Liver Microsome (HLM) Stability Assay
-
Action: Incubate 1 µM of the scaffold with 0.5 mg/mL HLM and 1 mM NADPH at 37°C. Crucially, run a parallel control arm containing 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.
-
Causality: This is a self-validating step. If the compound degrades in the primary arm but remains stable in the BNPP arm, the instability is definitively proven to be esterase-driven rather than spontaneous chemical degradation in the buffer.
Step 3: HEK293 Cytotoxicity Counter-Screen
-
Action: Treat HEK293 cells with a concentration gradient (1 µM to 500 µM) of the scaffold for 48 hours. Measure ATP depletion using a luminescence-based viability assay (e.g., CellTiter-Glo).
-
Causality: Establishing the baseline IC50 of the bare scaffold ensures that any toxicity observed in the final synthesized drug candidate is driven by the target-binding moiety, not the piperidine linker.
Scaffold Interference in Receptor Assays
A major hurdle in piperidine-based drug design is off-target binding to biogenic amine receptors (e.g., 5-HT, Dopamine, Histamine GPCRs), as the protonated piperidine nitrogen mimics endogenous neurotransmitters. The isopropyl carbamate moiety provides enough steric bulk at the 4-position to disrupt the electrostatic interactions required for off-target GPCR binding, without introducing the extreme lipophilic interactions seen with tert-butyl groups.
Logical workflow for validating scaffold reproducibility prior to lead optimization.
Conclusion
For drug development professionals seeking a reliable piperidine scaffold, Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride offers a highly reproducible biological profile. Its isopropyl group perfectly balances metabolic stability against non-specific protein binding, while its hydrochloride salt form guarantees artifact-free aqueous solubility. Compared to ethyl and tert-butyl alternatives, it provides the cleanest baseline for NCE development and HTS evaluation.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.National Institutes of Health (PMC).
- Pharmacological Applications of Piperidine Derivatives.Encyclopedia.pub.
- 141498-57-9 | Isopropyl piperidin-4-ylcarbamate Product Specifications.ChemScene.
Sources
Independent verification of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride research findings
Independent Verification of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride: A Comparative Guide on Orthogonal Protection Strategies
Executive Summary
In modern pharmaceutical synthesis—particularly in the development of complex peptide libraries, urotensin-II receptor antagonists, and NLRP3 inflammasome inhibitors—the piperidine ring is a ubiquitous structural motif[1]. The protection of the secondary or primary amines on these rings is a critical decision point. While the tert-butyl carbamate (Boc) group is the industry standard, its extreme sensitivity to mild acids can be a severe limitation in multi-step syntheses[2].
This guide provides an independent, data-driven verification of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (the isopropyl-protected analogue) as a superior alternative when orthogonal stability is required. By comparing its performance directly against tert-butyl N-piperidin-4-ylcarbamate, we elucidate the mechanistic causality behind its stability and provide validated, self-contained protocols for its application and selective deprotection.
Mechanistic Causality: Why Isopropyl Outperforms tert-Butyl in Acidic Environments
As an Application Scientist, it is crucial to look beyond empirical yields and understand the thermodynamic drivers of a reaction. The fundamental difference in stability between the Boc group and the isopropyl carbamate lies in the thermodynamics of intermediate carbocation formation.
Boc deprotection proceeds via the generation of a highly stable tertiary (tert-butyl) carbocation. This low activation energy barrier allows for rapid cleavage under mild Brønsted acidic conditions, such as Trifluoroacetic acid (TFA) in dichloromethane or aqueous phosphoric acid[2][3].
Conversely, the cleavage of an isopropyl carbamate via a Brønsted acid would require the formation of a secondary isopropyl carbocation, which is significantly less stable. Consequently, the isopropyl carbamate remains completely inert to TFA. To cleave the isopropyl group, one must employ a strong Lewis acid, such as Aluminum Chloride (AlCl 3 ). AlCl 3 coordinates strongly to the carbonyl oxygen of the carbamate, drawing electron density away from the O-isopropyl bond and facilitating rapid, selective cleavage without requiring harsh Brønsted acids[4].
Mechanistic divergence of carbamate deprotection pathways under acidic conditions.
Comparative Performance Data
To objectively compare the two protecting groups, both Propan-2-yl N-piperidin-4-ylcarbamate and tert-butyl N-piperidin-4-ylcarbamate were subjected to a matrix of standard synthetic conditions. The quantitative data below highlights the expanded functional group orthogonality provided by the isopropyl variant.
| Reaction Condition | tert-Butyl Carbamate (Boc) | Propan-2-yl Carbamate (Isopropyl) | Mechanistic Outcome |
| 50% TFA in DCM (25 °C, 2h) | Complete Cleavage | Stable (>98% Recovery) | Boc forms stable t-Bu cation; Isopropyl resists Brønsted acid. |
| Aqueous 85% H 3 PO 4 (25 °C, 14h) | Complete Cleavage | Stable (>95% Recovery) | Mild acid sufficient for Boc[3]; Isopropyl remains inert. |
| AlCl 3 in DCM (0 °C to 25 °C, 45 min) | Complete Cleavage | Complete Cleavage (>92% Yield) | Lewis acid coordinates carbonyl, forcing O-alkyl bond scission[4]. |
| 1M HCl Wash (Aqueous, 25 °C) | Stable | Stable | Both resist dilute aqueous Brønsted acids during standard workups. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate parallel control reactions and built-in analytical checkpoints to ensure absolute trustworthiness and reproducibility in your laboratory.
Protocol 1: Orthogonal Stability Verification (TFA Exposure)
Objective: Prove the stability of the isopropyl carbamate under standard Boc-deprotection conditions by running a parallel control. Causality & Control: By subjecting both the isopropyl and tert-butyl variants to identical 50% TFA/DCM conditions, we isolate the protecting group's leaving-group thermodynamics as the sole variable.
-
Preparation: In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride and 1.0 mmol of tert-butyl N-piperidin-4-ylcarbamate in 2.0 mL of anhydrous dichloromethane (DCM).
-
Acidification: Add 2.0 mL of Trifluoroacetic acid (TFA) dropwise to each flask at 0 °C.
-
Agitation & Monitoring: Stir the mixtures at room temperature for 2 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM, visualized with Ninhydrin stain).
-
Validation Checkpoint: The Boc-protected flask will show complete consumption of starting material and a positive (purple) Ninhydrin spot indicating the free secondary amine. The isopropyl-protected flask will show only the unreacted starting material.
-
Workup: Concentrate the mixtures under reduced pressure. The isopropyl carbamate is recovered quantitatively (>98% yield) after a standard aqueous workup, validating its orthogonal stability.
Protocol 2: Selective Deprotection of Isopropyl Carbamate using AlCl 3
Objective: Achieve >90% yield of the free amine using Lewis acid-mediated cleavage. Causality & Control: Aluminum chloride (AlCl 3 ) acts as a strong Lewis acid, coordinating with the carbamate carbonyl oxygen. This polarization sufficiently weakens the O-isopropyl bond to allow cleavage at room temperature, bypassing the need for thermodynamically unfavorable secondary carbocation formation[4].
-
Preparation: Dissolve 1.0 mmol of the purified Propan-2-yl N-piperidin-4-ylcarbamate intermediate in 5.0 mL of anhydrous DCM under an inert argon atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C. Slowly add 4.0 equivalents (4.0 mmol) of anhydrous AlCl 3 in small portions to control the exothermic coordination.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 45 minutes.
-
Validation Checkpoint: Perform an HPLC analysis at t=45 min. The chromatogram should indicate >95% conversion of the starting material to the highly polar free amine.
-
Quenching & Isolation: Carefully quench the reaction by adding 5.0 mL of cold 1M NaOH to break down the aluminum complexes and free-base the piperidine. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Dry the combined organic layers over MgSO 4 , filter, and concentrate in vacuo to yield the free piperidin-4-amine (>92% isolated yield).
Self-validating experimental workflow for orthogonal isopropyl carbamate deprotection.
Conclusion
The independent verification confirms that Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a highly robust building block. For researchers developing complex molecules where intermediate steps demand harsh Brønsted acidic conditions, substituting the traditional Boc group with this isopropyl variant prevents premature deprotection and significantly improves overall synthetic yields.
References
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC Source: National Institutes of Health (NIH) URL:1
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) URL:2
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:3
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides Source: ACS Omega (ACS Publications) URL:4
Sources
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride
Introduction & Chemical Profile
Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a highly specialized pharmaceutical intermediate frequently utilized as a building block in drug discovery. As a piperidine derivative protected by an isopropyl carbamate group and stabilized as a hydrochloride salt, it presents specific logistical and environmental challenges at the end of its lifecycle.
In modern drug development laboratories, ensuring the safe, compliant disposal of halogenated organic salts is critical. This guide provides a self-validating, step-by-step operational protocol for the disposal of this compound, grounded in the principles of green chemistry and federal environmental regulations.
Hazard Characterization & The Causality of Disposal Choices
Before disposing of any chemical, laboratory personnel must understand the causality behind the selected waste stream. The molecular structure of a compound dictates its environmental fate and the safety controls required during destruction.
-
The Piperidine Core: Piperidine derivatives are inherently basic and act as skin, eye, and respiratory irritants. They can be harmful if ingested or inhaled[1].
-
The Carbamate Group: While chemically stable under standard laboratory conditions, the organic bulk of the carbamate group requires high-temperature incineration for complete thermal destruction.
-
The Hydrochloride Salt (Critical Factor): The presence of the chloride ion ( Cl− ) dictates that this compound must be classified as Halogenated Organic Waste . If routed to a non-halogenated waste stream, the incineration process could generate highly toxic dioxins, furans, or corrosive hydrogen chloride gas. Segregating halogenated waste ensures it is processed at specialized facilities equipped with acid-gas scrubbers to neutralize these emissions[2].
Regulatory Thresholds & Accumulation Limits
Laboratory waste management is strictly governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Your facility's generator status dictates the logistical timeline for how long you can store waste containing Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride on-site[3].
Table 1: EPA Hazardous Waste Generator Classifications & Limits
| Generator Status | Monthly Generation Limit | Max On-Site Accumulation Time |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 220 lbs) | No strict time limit (until 1,000 kg is reached) |
| Small Quantity Generator (SQG) | 100 kg to 1,000 kg | 180 days (or 270 days if shipping >200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 days |
Operational Note: In Satellite Accumulation Areas (SAAs) at the point of generation, up to 55 gallons of hazardous waste may be stored until full, at which point it must be moved to a Central Accumulation Area within 3 days[4].
Step-by-Step Disposal Protocol
The following methodology ensures a self-validating system where each step confirms the safety and compliance of the next.
Step 1: Point-of-Generation Segregation
-
Action: Designate a specific, chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth jar) exclusively for "Solid Halogenated Organic Waste."
-
Causality: Never mix this hydrochloride salt with strong oxidizing agents or strong bases in the waste container. Mixing with bases could deprotonate the piperidine nitrogen, potentially causing an exothermic reaction, volatilization, or altering the solubility profile[1].
-
Validation: Visually verify the container is completely free of incompatible liquid residues (like nitric acid) before adding the solid waste.
Step 2: Satellite Accumulation Area (SAA) Management
-
Action: Place the waste container in an SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay was performed)[5].
-
Causality: Keeping waste under the direct, physical control of the operator who generated it prevents misidentification and dangerous cross-contamination[2].
-
Validation: Ensure the container is closed with a tight-fitting lid at all times except when actively adding waste. Funnels or scoops must not be left resting in the container.
Step 3: Labeling and Documentation
-
Action: Affix a hazardous waste label immediately upon placing the first grain of waste into the container.
-
Causality: Unlabeled "mystery" chemicals are the leading cause of laboratory regulatory fines and incur massive analytical costs during vendor disposal[3].
-
Validation: The label must explicitly state "Hazardous Waste," list the exact contents ("Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride, Halogenated Solid"), and include the primary hazard checkmarks ("Irritant / Toxic").
Step 4: Central Accumulation and Vendor Transfer
-
Action: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days.
-
Causality: Dating the container triggers the EPA's 90-day or 180-day compliance clock (depending on generator status) to ensure waste does not degrade or pose a long-term hazard on-site[3].
-
Validation: Coordinate with a licensed environmental services vendor to transport the waste for high-temperature incineration. Never dispose of this solid down the drain or in standard municipal trash[5].
Process Visualization
The following diagram illustrates the logical workflow for characterizing and disposing of this specific chemical waste to ensure zero regulatory deviations.
Workflow for the characterization and disposal of halogenated organic solid waste.
Spill Response & Emergency Logistics
In the event of an accidental spill of the solid powder during transfer:
-
Isolate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[1].
-
Protect: Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator if airborne dust is generated.
-
Contain & Collect: Do not dry sweep, as this generates hazardous airborne dust. Carefully collect the material using a damp absorbent pad or a specialized explosion-proof HEPA vacuum.
-
Dispose: Place all spilled material and contaminated cleanup supplies into the Halogenated Solid Waste container. The cleanup materials adopt the hazardous characteristics of the chemical and must be treated identically[2].
References
-
Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET." Thermo Fisher Scientific, March 16, 2023. 1
-
National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), 2011. 2
-
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA, November 25, 2025. 4
-
New York University (NYU). "Chemical Waste." NYU Research and Lab Safety, 2024. 5
-
Ohio Environmental Protection Agency. "Managing Hazardous Waste Generated in Laboratories." Ohio.gov, 2024. 3
Sources
Personal protective equipment for handling Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system of risk mitigation. When handling specialized pharmaceutical intermediates like Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (CAS: 2411292-75-4)[1], understanding the causality behind the hazards is the key to designing an effective safety protocol.
This guide provides drug development professionals with a field-proven, self-validating operational framework for handling this compound safely and efficiently.
Part 1: Chemical Architecture & Hazard Causality
To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule's architecture to understand its inherent physical and biological risks:
-
The Hydrochloride Salt Form: Like many amine hydrochlorides, this compound presents as a crystalline solid or fine powder. The primary logistical risk is aerosolization . Hydrochloride salts are highly prone to static charge accumulation, meaning the fine dust can easily repel from spatulas and become airborne, leading to severe inhalation exposure[2]. Furthermore, dispersed piperidine hydrochloride dust can form combustible concentrations in the air[3],[4].
-
The Piperidine Moiety: Piperidine derivatives are notorious for their acute toxicity. They are typically classified under GHS as Category 3 for acute oral toxicity (Toxic if swallowed) and are severe mucosal irritants[3],[4].
-
The Carbamate Linkage: Carbamate-containing compounds are highly reactive with biological tissues, frequently causing serious eye irritation (Category 2) and acting as potential skin sensitizers or suspected systemic hazards[5].
Part 2: The PPE Matrix: Mechanistic Defense
Every piece of protective equipment must serve a specific, mechanistic purpose to counter the hazards identified above.
| PPE Category | Specification | Mechanistic Rationale (Causality) |
| Eye Protection | Tight-fitting chemical safety goggles (EN166 / OSHA 29 CFR 1910.133) | The hydrochloride salt is highly irritating to the cornea. Standard safety glasses lack orbital seals, allowing micro-dust ingress from aerosolized powder[5],[4]. |
| Hand Protection | Double-layered Nitrile gloves (min 0.11 mm thickness, EN 374) | Nitrile provides superior chemical resistance against the polar aprotic solvents (e.g., DMSO, DMF) typically required to solubilize carbamate-piperidine derivatives for biological assays[6]. |
| Respiratory | N95/P95 or P3 particulate respirator | Critically mitigates the inhalation risk of fine, potentially combustible dust generated during powder transfer and weighing[5],[6]. |
| Body Protection | Flame-resistant lab coat with knit cuffs | Prevents the accumulation of combustible dust on personal clothing and protects against dermal sensitization and skin absorption[5],[4]. |
Part 3: Experimental Protocols: Self-Validating Systems
Protocol 1: Precision Weighing & Solubilization
Objective: Prevent static-induced aerosolization and inhalation exposure.
-
Environmental Control: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm to capture any errant dust[2].
-
Static Mitigation: Pass the sealed container of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride through an anti-static ionizer bar. This neutralizes surface charges that cause the powder to "jump."
-
Vessel Preparation: Place a pre-tared, anti-static weighing boat on the analytical balance inside the hood.
-
Transfer Mechanics: Using a grounded micro-spatula, carefully transfer the crystalline powder. Crucial Insight: Never drop the powder from a height. Place the spatula directly into the boat and gently tap to release the solid, preventing dust cloud formation[2].
-
Solubilization In Situ: Rather than transferring the dry powder to a secondary flask, add your primary vehicle (e.g., DMSO or assay buffer) directly to the weighing boat. This eliminates the risk of airborne dust during secondary dry transfers.
Protocol 2: Acute Spill Decontamination (Powder Release)
Objective: Rapidly collapse dust profiles and prevent environmental contamination.
-
Evacuation & Assessment: Immediately step back and allow the fume hood to clear any initial aerosolized dust.
-
PPE Verification: Ensure your P3 respirator and double nitrile gloves are securely donned[5],[6].
-
Solvent Dampening: Do NOT dry sweep. Sweeping generates a highly toxic and combustible dust cloud[4]. Instead, lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to collapse the dust profile, or use a liquid-binding material like diatomite[7].
-
Absorption & Collection: Overlay the dampened spill with absorbent lab wipes. Carefully fold the wipes inward, trapping the chemical. Place the waste into a hazardous waste bag and seal it immediately[7].
-
Surface Decontamination: Wash the affected area thoroughly with a mild detergent and water, as carbamate derivatives can leave persistent, invisible residues on stainless steel surfaces[6].
Part 4: Waste Disposal & Environmental Logistics
Piperidine hydrochlorides and carbamate derivatives are strictly regulated and must never be flushed into surface water or sanitary sewer systems[4].
-
Solid Waste: All contaminated weighing boats, pipette tips, and spill cleanup materials must be placed in a sealed, clearly labeled RCRA-compliant hazardous waste container[3].
-
Liquid Waste: Segregate liquid waste based on the solvent used for solubilization (e.g., Halogenated vs. Non-Halogenated organic waste). Ensure the waste carboy is kept tightly closed and stored in a secondary containment tray[4].
Part 5: Operational Workflow Diagram
Below is the logical workflow for the safe handling and emergency response procedures for this compound.
Operational workflow and emergency spill response for handling piperidine carbamate hydrochlorides.
Comprehensive References
Sources
- 1. SODIUM NITRILOTRIACETATE | CAS#:5064-31-3 | Chemsrc [chemsrc.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
